molecular formula C9H8ClN B8259903 4-chloro-3,5-dimethylbenzonitrile

4-chloro-3,5-dimethylbenzonitrile

Cat. No.: B8259903
M. Wt: 165.62 g/mol
InChI Key: LZOSJVOQBLCSHF-UHFFFAOYSA-N
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Description

4-chloro-3,5-dimethylbenzonitrile is a useful research compound. Its molecular formula is C9H8ClN and its molecular weight is 165.62 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-3,5-dimethylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOSJVOQBLCSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Manipulation of 4-Chloro-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials synthesis, polyfunctional aromatic scaffolds are critical for exploring chemical space. 4-Chloro-3,5-dimethylbenzonitrile (CAS: 1097629-24-7) represents a highly specialized building block characterized by orthogonal reactivity. It features a strongly electron-withdrawing cyano group at the C1 position and a sterically encumbered aryl chloride at the C4 position.

As a Senior Application Scientist, I have designed this guide to decode the physicochemical behavior of this molecule and provide field-proven, self-validating protocols for its functionalization. The primary challenge with this scaffold is the severe steric shielding of the C4-chlorine by the adjacent 3,5-dimethyl groups, which dictates the strict selection of catalytic systems for cross-coupling.

Molecular Architecture & Physicochemical Properties

Understanding the baseline physical properties of this compound is the first step in predicting its solubility, partitioning, and reactivity in synthetic workflows[1]. The table below synthesizes the core quantitative data required for reaction design.

PropertyValueAnalytical & Synthetic Significance
Molecular Formula C₉H₈ClNDefines the exact mass baseline for HRMS validation.
Molecular Weight 165.62 g/mol Standard stoichiometric baseline for reaction scaling.
Predicted LogP 3.10Indicates moderate lipophilicity; necessitates biphasic or ethereal solvent systems for optimal solvation[2].
Topological Polar Surface Area (TPSA) 23.79 ŲDictated entirely by the nitrile group; useful for predicting membrane permeability in medicinal chemistry.
H-Bond Donors 0Lack of protic sites ensures compatibility with strong organometallic bases (e.g., n-BuLi, K₃PO₄).
H-Bond Acceptors 1The nitrile nitrogen acts as a weak Lewis base, capable of coordinating with electrophilic reagents.

Mechanistic Reactivity & Steric Implications

The reactivity of this compound is a masterclass in steric versus electronic control.

  • The C1-Cyano Group: The nitrile is highly electrophilic and strongly electron-withdrawing. While it activates the aromatic ring, nucleophilic aromatic substitution (SₙAr) at the C4 position is kinetically dead due to the immense steric bulk of the ortho-methyl groups blocking the Bürgi-Dunitz trajectory of incoming nucleophiles.

  • The C4-Chloride: To functionalize the C4 position, transition-metal catalysis is mandatory. However, standard palladium catalysts (e.g., Pd(PPh₃)₄) fail completely. The small cone angle of triphenylphosphine cannot force the formation of the highly active, unsaturated L₁Pd(0) species required to oxidatively add into a sterically shielded C-Cl bond.

The Solution: Functionalization requires the use of dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos . As established in foundational cross-coupling literature, the electron-rich dicyclohexylphosphine moiety of XPhos accelerates oxidative addition into the strong C-Cl bond, while its bulky biphenyl backbone promotes the necessary reductive elimination to form the product[3].

ReactivityMap Core This compound (Sterically Hindered Core) Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Core->Suzuki Pd/XPhos, Ar-B(OH)2 Overcomes C4 Steric Shield Amination Buchwald-Hartwig Amination (Aniline Formation) Core->Amination Pd/BrettPhos, Amine Requires Bulky Ligand Reduction Chemoselective Reduction (Benzylamine Formation) Core->Reduction BH3-THF Preserves C-Cl Bond Hydrolysis Nitrile Hydrolysis (Benzoic Acid Formation) Core->Hydrolysis Strong Acid/Base, Δ Targets C1 Nitrile

Figure 1: Divergent synthetic workflows and chemoselective transformations of the core molecule.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed with built-in causality and analytical validation checkpoints.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

This protocol outlines the C-C bond formation at the hindered C4 position to yield a biaryl carbonitrile.

  • Reagents: this compound (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), Anhydrous K₃PO₄ (3.0 eq).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

Step-by-Step Methodology:

  • Pre-catalyst Assembly: In an oven-dried Schlenk flask, combine Pd₂(dba)₃ and XPhos.

    • Causality: The 1:4 Pd-to-ligand ratio ensures the complete consumption of the dibenzylideneacetone (dba) spectator ligands, forcing the generation of the highly active monoligated L₁Pd(0) species necessary for hindered oxidative addition.

  • Substrate Addition: Add this compound, the arylboronic acid, and K₃PO₄.

    • Causality: K₃PO₄ is selected over weaker bases (like Na₂CO₃) because a strong, soluble base is required to effectively quaternize the boronic acid into a reactive boronate complex, accelerating the sterically demanding transmetalation step.

  • Degassing: Evacuate the flask and backfill with Argon (3 cycles). Add the degassed Dioxane/H₂O mixture.

    • Causality: Water is critical to dissolve the inorganic base and facilitate transmetalation, while Dioxane solubilizes the organic reactants. Strict degassing prevents the oxidation of the sensitive Pd(0) intermediate.

  • Reaction: Heat the biphasic mixture at 100 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Sample the organic layer and analyze via GC-MS. The protocol is validated when the parent molecular ion (

    
     165) completely disappears, replaced by the expected biaryl mass. The characteristic 3:1 isotopic pattern of the ³⁵Cl/³⁷Cl isotope will also vanish, confirming C-Cl bond cleavage.
    
Protocol B: Chemoselective Nitrile Reduction

This protocol outlines the reduction of the C1-nitrile to a primary benzylamine without cleaving the sensitive C4-chloride.

  • Reagents: this compound (1.0 eq), Borane-THF complex (BH₃·THF, 3.0 eq).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in anhydrous THF in a flame-dried round-bottom flask under Argon. Cool to 0 °C.

  • Reagent Addition: Add BH₃·THF dropwise over 15 minutes.

    • Causality: BH₃·THF is chosen specifically for its chemoselectivity. If standard catalytic hydrogenation (H₂ with Pd/C) were used, the system would undergo rapid hydrodehalogenation, destroying the C4-chloride. Borane is an electrophilic reducing agent that selectively coordinates to the Lewis basic nitrogen of the nitrile, reducing it while leaving the aromatic halogen completely intact.

  • Reaction: Warm to room temperature, then reflux for 4 hours.

  • Quenching: Cool to 0 °C and carefully quench with Methanol to destroy excess borane, followed by 1M HCl to break the stable boron-amine complex. Basify with NaOH and extract with Ethyl Acetate.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. The protocol is validated by the appearance of a new benzylic -CH₂- singlet at approximately 3.8 ppm and a broad -NH₂ peak, alongside the retention of the two aromatic protons (singlet, ~7.4 ppm) and the six methyl protons (singlet, ~2.4 ppm).

References

  • Molaid Chemical Database. (2020). 4-chloro-3,5-dimethyl-benzonitrile Physicochemical Properties. Retrieved from[Link]

  • ChemSrc. (2025). LogP and Physical Properties of this compound derivatives. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from[Link]

Sources

4-Chloro-3,5-Dimethylbenzonitrile: Synthesis, Structural Dynamics, and Applications in Next-Generation HIV-1 Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on highly functionalized molecular building blocks. 4-Chloro-3,5-dimethylbenzonitrile (CAS: 1097629-24-7) has emerged as a critical intermediate in the synthesis of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. By providing a sterically constrained, electron-deficient aromatic system, this compound enables the construction of diarylpyrimidine (DAPY) scaffolds capable of overcoming severe HIV-1 drug resistance and poor aqueous solubility. This whitepaper provides an in-depth technical analysis of its physicochemical properties, an optimized anhydrous synthesis protocol, and its mechanistic role in advanced drug discovery.

Physicochemical Properties & Structural Analysis

The utility of this compound stems directly from its unique substitution pattern. The central benzene ring is functionalized with a cyano group (-CN) at C1, a chlorine atom (-Cl) at C4, and two methyl groups (-CH₃) at C3 and C5.

The steric bulk of the flanking methyl groups restricts the rotational freedom of the chlorine atom and any subsequent substituents introduced at the C4 position via nucleophilic aromatic substitution (S_NAr) or cross-coupling. In drug design, this steric hindrance is weaponized to pre-organize the molecule into a specific bioactive conformation, thereby reducing the entropic penalty upon target binding.

Quantitative Data: Physicochemical Summary
PropertyValue / Description
CAS Registry Number 1097629-24-7
Molecular Formula C₉H₈ClN
Molecular Weight 165.62 g/mol
IUPAC Name This compound
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Cyano group)
Rotatable Bonds 0 (Rigid aromatic framework)

Synthesis Methodology: The Anhydrous Sandmeyer Protocol

The synthesis of this compound from 4-amino-3,5-dimethylbenzonitrile requires careful control of reaction conditions. Traditional aqueous Sandmeyer reactions (using NaNO₂/HCl) often result in the formation of unwanted phenol byproducts (e.g., 4-hydroxy-3,5-dimethylbenzonitrile) due to competitive hydrolysis of the diazonium intermediate, a problem exacerbated by the steric hindrance of the adjacent methyl groups.

To circumvent this, an anhydrous modified Sandmeyer protocol is employed using tert-butyl nitrite (t-BuONO) and copper(II) chloride (CuCl₂) in acetonitrile .

Step-by-Step Experimental Protocol
  • System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 1.0 equivalent of 4-amino-3,5-dimethylbenzonitrile in anhydrous acetonitrile (approx. 0.2 M concentration).

    • Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves both the organic substrate and the inorganic copper salts while strictly preventing aqueous hydrolysis of the diazonium salt.

  • Reagent Addition: To the stirring solution, add 1.2 equivalents of copper(II) chloride (CuCl₂) followed by the dropwise addition of 1.5 equivalents of tert-butyl nitrite (t-BuONO) at 0°C.

    • Causality:t-BuONO acts as an organic-soluble diazotizing agent. CuCl₂ serves a dual mechanistic purpose: it acts as a single-electron transfer (SET) catalyst to reduce the diazonium species to an aryl radical, and it serves as the direct chlorine atom donor.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature, then heat to 60°C and stir for 18.0 hours.

    • Causality: The extended reaction time and elevated temperature are required to drive the complete decomposition of the sterically hindered diazonium intermediate and ensure maximum conversion to the aryl chloride.

  • Workup & Quenching: Cool the mixture to room temperature and quench with a 1 M aqueous HCl solution to solubilize residual copper salts. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validating Step: The absence of a deep red/brown tar during extraction indicates successful suppression of azo-coupling side reactions.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate).

    • Validation: The isolated product (typically ~89% yield) should be validated via ¹H NMR (CDCl₃), expecting a sharp singlet for the two symmetric aromatic protons and a singlet integrating to six protons for the methyl groups. LC-MS will confirm the target mass with a characteristic 3:1 isotopic ratio for the ³⁵Cl/³⁷Cl isotopes (m/z 165/167).

Synthesis N1 4-Amino-3,5-dimethylbenzonitrile (Starting Material) N2 tert-Butyl Nitrite + CuCl2 (Acetonitrile Solvent) N1->N2 N3 Anhydrous Diazotization & Chlorination (18h) N2->N3 N4 Workup & Silica Gel Chromatography N3->N4 N5 This compound (89% Yield) N4->N5

Synthesis workflow of this compound via modified Sandmeyer reaction.

Application in Rational Drug Design: Overcoming HIV-1 NNRTI Resistance

The primary clinical application of this compound is its use as an electrophilic building block in the synthesis of Diarylpyrimidine (DAPY) NNRTIs. First- and second-generation NNRTIs (e.g., Nevirapine, Etravirine) are highly susceptible to resistance caused by mutations in the NNRTI binding pocket (NNIBP) of the HIV-1 reverse transcriptase, particularly the double mutation F227L + V106A. Furthermore, these highly lipophilic drugs suffer from poor aqueous solubility, limiting their oral bioavailability.

Exploiting the Tolerant Regions of the NNIBP

Recent breakthroughs in medicinal chemistry, notably by Wang et al. (2020) , have utilized this compound to design inhibitors that simultaneously target "Tolerant Region I" and "Tolerant Region II" of the NNIBP.

  • Targeting Tolerant Region I (The Right Wing): The this compound undergoes nucleophilic substitution to form the "right wing" of the DAPY scaffold. The cyano group projects into a highly conserved cylindrical hydrophobic tunnel, forming critical dipole interactions with the protein backbone. The flanking methyl groups lock the diarylpyrimidine into a biologically active "horseshoe" conformation, preventing the molecule from adopting inactive geometries.

  • Targeting Tolerant Region II (The Left Wing): To combat poor solubility, researchers incorporated a morpholine ring into the opposite side of the DAPY scaffold. This targets the solvent-exposed Tolerant Region II, drastically improving the Fsp³ character and aqueous solubility of the drug without disrupting the hydrophobic core interactions.

DrugDesign Core This compound (Key Building Block) DAPY Diarylpyrimidine (DAPY) Scaffold Assembly Core->DAPY Tol1 Targeting Tolerant Region I (Cyanophenyl Wing) DAPY->Tol1 Tol2 Targeting Tolerant Region II (Morpholine Wing) DAPY->Tol2 Res Overcomes F227L+V106A HIV-1 Mutations Tol1->Res Tol2->Res Sol Enhances Aqueous Solubility Tol2->Sol

Logical relationship of utilizing this compound in HIV-1 NNRTI drug design.

Quantitative Data: Biological Evaluation of Derived DAPYs

The integration of the 3,5-dimethylbenzonitrile motif yields compounds with exceptional antiviral profiles. The table below summarizes the in vitro efficacy of novel morpholine-substituted DAPYs synthesized from this intermediate compared to standard clinical therapies .

Compound / DrugWT HIV-1 EC₅₀ (nM)F227L + V106A Resistance Factor (RF)Structural Characteristics
Compounds 14e1, 14g1, 14j2 58 – 87N/AMorpholine-substituted DAPY
Compound 14d2 Potent0.4Morpholine-substituted DAPY
Etravirine (ETV) ~4.06.3Standard DAPY (Reference)
K-5a2 N/A3.0DAPY Derivative (Reference)

Note: A lower Resistance Factor (RF) indicates a higher barrier to viral resistance. Compound 14d2 demonstrates an RF of 0.4, indicating it is significantly more effective against the mutant strain than the clinical standard Etravirine.

Conclusion

This compound is far more than a simple aromatic halide; it is a meticulously chosen structural linchpin in modern antiviral drug discovery. Through optimized anhydrous Sandmeyer chemistry, it can be synthesized in high yields without the interference of phenol byproducts. When integrated into diarylpyrimidine scaffolds, its unique steric and electronic properties force the resulting drug molecules into optimal binding conformations, directly addressing the dual challenges of HIV-1 NNRTI resistance and poor pharmacokinetics.

References

  • Wang Z, Kang D, Feng D, Cherukupalli S, Jiang X, Fu Z, De Clercq E, Pannecouque C, Liu X, Zhan P. "Targeting dual tolerant regions of binding pocket: Discovery of novel morpholine-substituted diarylpyrimidines as potent HIV-1 NNRTIs with significantly improved water solubility." European Journal of Medicinal Chemistry. 2020; 206: 112811. URL:[Link]

A Technical Whitepaper on 4-Chloro-3,5-dimethylbenzonitrile: Molecular Weight Dynamics and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of selecting the right building blocks to construct complex Active Pharmaceutical Ingredients (APIs). The selection process is never arbitrary; it is governed by strict physicochemical parameters and synthetic viability. This guide provides an in-depth technical analysis of 4-chloro-3,5-dimethylbenzonitrile , focusing on its molecular weight dynamics, structural causality, and field-proven synthetic protocols.

Physicochemical Profiling & Molecular Weight Dynamics

Before integrating any intermediate into a synthetic pipeline, we must establish its physicochemical baseline. For this compound (CAS: 1097629-24-7)[1], the molecular weight and structural topology dictate its utility in fragment-based drug discovery (FBDD).

Quantitative Physicochemical Data
ParameterValueCausality / Impact on Drug Design
Chemical Formula C₉H₈ClNDefines the atomic composition and isotopic distribution.
Molecular Weight 165.62 g/mol [2]Highly optimal for FBDD. Leaves ~334 Da "budget" for elaboration before hitting the Lipinski Rule of 5 limit (500 Da).
Topological Polar Surface Area (TPSA) 23.8 ŲThe nitrile nitrogen provides a localized polar region, ensuring excellent membrane permeability while maintaining high lipophilicity.
Hydrogen Bond Donors 0Prevents unwanted non-specific aggregation in early-stage synthesis.
Hydrogen Bond Acceptors 1The cyano group acts as a targeted H-bond acceptor for kinase or receptor binding pockets.
The Causality of Molecular Weight (165.62 g/mol )

In drug development, Ligand Efficiency (LE) is calculated by dividing the binding free energy by the number of heavy atoms. With a molecular weight of exactly 165.62 g/mol [2] (comprising 11 heavy atoms), this compound serves as an exceptionally efficient scaffold. The low molecular weight ensures that subsequent cross-coupling or SNAr reactions do not prematurely inflate the mass of the candidate molecule, thereby preserving oral bioavailability and favorable pharmacokinetic (PK) profiles.

Synthetic Methodology: Palladium-Catalyzed Cyanation

Historically, benzonitriles were synthesized via the Sandmeyer reaction, which requires stoichiometric copper and generates massive toxic waste. In modern, scalable API synthesis, we utilize Palladium-Catalyzed Cyanation of aryl halides[3]. This method is highly atom-economical and avoids the generation of explosive diazonium intermediates.

The following protocol details the conversion of 5-bromo-2-chloro-1,3-dimethylbenzene to this compound.

Step-by-Step Self-Validating Protocol

1. Reagent Preparation & Degassing:

  • Charge an oven-dried Schlenk flask with 5-bromo-2-chloro-1,3-dimethylbenzene (1.0 equiv), Zinc Cyanide (Zn(CN)₂, 0.6 equiv), Pd(OAc)₂ (2 mol%), and t-BuXPhos (4 mol%)[4].

  • Causality: Zn(CN)₂ is utilized instead of KCN or NaCN because its low solubility provides a slow, controlled release of cyanide ions in solution. This prevents the formation of inactive, highly stable [Pd(CN)₄]²⁻ complexes that would otherwise poison the catalyst[4].

2. Solvent Addition & Reaction Initiation:

  • Add a degassed mixture of DMF/H₂O (99:1 v/v) under an argon atmosphere. Heat the mixture to 85 °C for 12 hours.

  • Causality: The trace amount of water is critical; it accelerates the transmetalation step by increasing the solubility of the zinc complex at the catalytic interface.

3. In-Process Self-Validation (IPC):

  • At t = 4 hours, withdraw a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS.

  • Validation: The protocol is self-validating. You must observe the disappearance of the starting material mass peak (m/z ~218/220) and the emergence of the target product peak at m/z 165.6. If the intermediate oxidative addition complex stalls, add an additional 1 mol% of t-BuXPhos.

4. Workup & Isolation:

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove zinc and palladium residues.

  • Wash the organic layer with 1M NaOH (to neutralize residual HCN) followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure this compound[5].

SynthWorkflow Start Starting Material 5-Bromo-2-chloro-1,3-dimethylbenzene Cat Catalytic System Pd(OAc)2, t-BuXPhos, Zn(CN)2 Start->Cat Cycle Catalytic Cycle Oxidative Addition -> Transmetalation -> Reductive Elimination Cat->Cycle Workup Workup & Purification Filtration, Extraction, Chromatography Cycle->Workup Product Target Compound This compound MW: 165.62 g/mol Workup->Product

Pd-catalyzed cyanation workflow for this compound synthesis.

Divergent Reactivity & Downstream Drug Development

The true value of this compound lies in its orthogonal reactivity. The molecule possesses two distinct reactive sites that can be manipulated independently, making it a highly versatile synthon.

Nitrile Group Transformations

The cyano group (-C≡N) is a powerful electron-withdrawing group (EWG) that can be easily transformed:

  • Reduction to Amines: Using catalytic hydrogenation (Pd/C, H₂) or LiAlH₄, the nitrile is reduced to a primary benzylamine. This is a critical step in synthesizing kinase inhibitors where a basic amine is required to interact with the hinge region of the target protein.

  • Hydrolysis to Carboxylic Acids: Treatment with aqueous NaOH in ethanol under reflux converts the nitrile to a carboxylic acid, providing an anchor point for subsequent amide coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is flanked by two methyl groups (steric shielding) but is electronically activated by the para-cyano group. While the methyl groups provide steric hindrance, the strong electron-withdrawing nature of the nitrile group lowers the LUMO of the aromatic ring. By using strong nucleophiles (e.g., secondary amines or alkoxides) under elevated temperatures (often utilizing microwave irradiation), the chlorine can be displaced via an SNAr mechanism to yield highly substituted, complex API scaffolds.

Reactivity Core This compound (MW: 165.62 g/mol) Red Reduction (Pd/C, H2) Core->Red Hyd Hydrolysis (NaOH, H2O) Core->Hyd SNAr SNAr Reaction (Nucleophile) Core->SNAr Amine Primary Amine (Building Block) Red->Amine Acid Carboxylic Acid (API Precursor) Hyd->Acid Subst Substituted Benzonitrile (Target Scaffold) SNAr->Subst

Divergent reactivity pathways of this compound in drug discovery.

Conclusion

The selection of this compound as a synthetic intermediate is driven by its precise molecular weight (165.62 g/mol )[2] and its robust, orthogonal reactivity profile. By employing modern palladium-catalyzed cyanation protocols[3], chemists can reliably access this scaffold and utilize its divergent functional groups to construct highly optimized, Lipinski-compliant therapeutic agents.

References

  • Molaid Chemical Database. "4-chloro-3,5-dimethyl-benzonitrile | 1097629-24-7." molaid.com. Available at: [Link]

  • Organic Letters - ACS Publications. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." acs.org. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." nih.gov. Available at: [Link]

Sources

4-Chloro-3,5-dimethylbenzonitrile (CAS 1097629-24-7): Synthesis Pathways and Chemoselective Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Process Chemists and Drug Development Professionals

Introduction & Industrial Relevance

The architectural complexity of highly substituted aromatic rings presents a persistent challenge in process chemistry. 4-Chloro-3,5-dimethylbenzonitrile (CAS 1097629-24-7) is a prime example of such a scaffold, featuring a central benzene ring functionalized with a nitrile group, a para-chlorine atom, and two meta-methyl groups.

Its primary industrial relevance is anchored in its role as a critical electrophilic building block for the synthesis of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Etravirine and Rilpivirine analogues [1]. In these active pharmaceutical ingredients (APIs), the activated aryl chloride undergoes nucleophilic aromatic substitution (S_NAr) with pyrimidine intermediates. To successfully synthesize this building block, chemists must navigate the competing electronic and steric effects of its substituents.

Retrosynthetic Analysis & Strategic Disconnections

Designing a synthesis for this compound requires strict regiocontrol. We evaluate two primary disconnections:

  • The Cross-Coupling Approach (C-CN bond formation via Triflate): Leverages chemoselective palladium catalysis starting from the inexpensive antiseptic Chloroxylenol (PCMX).

  • The Sandmeyer Approach (C-CN bond formation via Diazonium): A classical industrial route relying on the regioselective chlorination of 3,5-dimethylaniline.

Retrosynthesis Target This compound (Target) Triflate 4-Chloro-3,5-dimethylphenyl triflate Target->Triflate Pd-Catalyzed Cyanation Aniline 4-Chloro-3,5-dimethylaniline Target->Aniline Sandmeyer Reaction PCMX Chloroxylenol (PCMX) (Commercially Available) Triflate->PCMX Triflation Xylidine 3,5-Dimethylaniline Aniline->Xylidine Chlorination & Deprotection

Retrosynthetic analysis of this compound via two distinct pathways.

Pathway A: The Chemoselective Cross-Coupling Route

This pathway is highly recommended for lab-scale synthesis and late-stage functionalization due to its operational elegance and high atom economy. It utilizes Chloroxylenol (4-chloro-3,5-dimethylphenol) , a highly abundant and inexpensive commercial antiseptic agent [2], as the starting material.

Causality & Mechanistic Expertise

The genius of this route lies in orthogonal reactivity and chemoselectivity . When chloroxylenol is converted to a triflate, the molecule possesses two potential sites for palladium-catalyzed cross-coupling: the C-OTf bond and the C-Cl bond.

Direct cross-coupling at the C-Cl position is kinetically disfavored due to the intense steric shielding provided by the two adjacent ortho-methyl groups [3]. Conversely, the C-OTf bond is meta to the methyl groups (sterically accessible) and is electronically activated by the electron-withdrawing para-chlorine atom. Consequently, oxidative addition of the bulky Pd(0) catalyst occurs exclusively at the triflate, leaving the critical C-Cl bond perfectly intact for downstream API synthesis.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Selective at C-OTf) Pd0->OxAdd + Substrate TransMet Transmetalation with Zn(CN)2 OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim CN transfer RedElim->Pd0 - Product Product This compound RedElim->Product Substrate Aryl Triflate Substrate Substrate->OxAdd

Chemoselective Pd-catalyzed cyanation cycle exploiting steric shielding at the C-Cl bond.

Step-by-Step Methodology

Step 1: Triflation of Chloroxylenol

  • Charge a flame-dried round-bottom flask with Chloroxylenol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add anhydrous pyridine (2.0 equiv) and cool the mixture to 0 °C under an argon atmosphere.

  • Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) over 30 minutes. Causality: Slow addition prevents localized heating and minimizes the formation of dark, polymeric byproducts.

  • Warm the reaction to room temperature and stir for 2 hours.

  • Self-Validating Workup: Quench aggressively with saturated aqueous NaHCO₃. This is critical to neutralize the pyridinium triflate and destroy unreacted Tf₂O; failure to do so leaves residual triflic acid (TfOH) that will degrade the product during solvent evaporation. Extract with DCM, dry over MgSO₄, and concentrate.

Step 2: Palladium-Catalyzed Cyanation

  • In a Schlenk tube, combine the resulting aryl triflate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf ligand (4 mol%).

  • Evacuate and backfill the vessel with Argon three times to ensure strict deoxygenation.

  • Add anhydrous DMF (0.2 M) and heat the mixture to 100 °C for 12 hours.

  • Self-Validating Workup: Cool to room temperature, dilute with EtOAc, and wash the organic layer with a 5% aqueous NH₃ solution. Causality: Zn(CN)₂ and Zn(II) byproducts form highly water-soluble ammine complexes,

    
    . This prevents the formation of intractable zinc hydroxide emulsions during extraction.
    
  • Dry the organic layer, concentrate, and purify via flash chromatography. Analytical validation can be achieved via GC-FID [4].

Pathway B: The Classical Sandmeyer Route

For multi-kilogram industrial scale-up, transition-metal catalysis (Pathway A) can become cost-prohibitive. Pathway B relies on the classical Sandmeyer reaction starting from 3,5-dimethylaniline.

Causality & Mechanistic Expertise

The primary challenge in this route is the regioselective chlorination of 3,5-dimethylaniline. Direct chlorination yields a mixture of isomers because the ortho positions (C2/C6) are less sterically hindered than the para position (C4, flanked by two methyls). To force chlorination to the sterically congested C4 position, the amine must be protected as an acetamide. The bulky, strongly electron-donating acetamido group overwhelmingly directs the incoming electrophile (Cl⁺) to the para position, entirely overriding the steric hindrance of the adjacent methyl groups.

Step-by-Step Methodology

Step 1: Protection & Regioselective Chlorination

  • React 3,5-dimethylaniline with acetic anhydride (Ac₂O, 1.1 equiv) in DCM to yield N-(3,5-dimethylphenyl)acetamide.

  • Dissolve the protected aniline in DMF and add N-Chlorosuccinimide (NCS, 1.05 equiv). Heat to 50 °C for 4 hours.

  • Precipitate the product by pouring the mixture into ice water, yielding N-(4-chloro-3,5-dimethylphenyl)acetamide.

Step 2: Deprotection & Sandmeyer Cyanation

  • Reflux the chlorinated intermediate in 6M HCl/EtOH for 6 hours to remove the acetyl group, yielding 4-chloro-3,5-dimethylaniline hydrochloride.

  • Suspend the salt in 20% aqueous HCl and cool to 0 °C.

  • Add an aqueous solution of NaNO₂ (1.1 equiv) dropwise, strictly maintaining the internal temperature below 5 °C to prevent premature nitrogen evolution.

  • In a separate reactor, prepare a soluble K₂[Cu(CN)₃] complex by mixing CuCN and KCN (1:2 molar ratio) in water at 0 °C.

  • Neutralize the diazonium solution carefully with Na₂CO₃, then add it dropwise to the copper cyanide complex.

  • Heat the biphasic mixture to 60 °C for 1 hour to decompose the intermediate aryl-copper species. Extract with toluene, wash with brine, and crystallize the final nitrile.

Quantitative Data & Pathway Comparison

The table below summarizes the operational metrics for both synthetic pathways, allowing process chemists to select the optimal route based on scale and resource availability.

MetricPathway A (Cross-Coupling)Pathway B (Sandmeyer)
Overall Yield 75–85% (2 steps)45–55% (4 steps)
Starting Material Chloroxylenol (PCMX)3,5-Dimethylaniline
Key Reagents Tf₂O, Zn(CN)₂, Pd₂(dba)₃Ac₂O, NCS, NaNO₂, CuCN
Regioselectivity Excellent (Chemoselective)Moderate (Requires protection)
Scalability Moderate (High catalyst cost)High (Industrial standard)
Atom Economy Moderate (Triflate waste)Low (Stoichiometric Cu/salts)

References

  • Ministry of Environment, Forest and Climate Change, Government of India. FORM-I - environmentclearance.nic.in.
  • PharmaCompass.
  • Benchchem. 3-Chloro-4-hydroxybenzonitrile | 2315-81-3.
  • Amazon AWS (Supporting Information Archive).

An In-depth Technical Guide to 4-chloro-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-chloro-3,5-dimethylbenzonitrile. This document is meticulously crafted to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound, from its fundamental properties to its synthesis and potential applications. The content herein is structured to offer not just a recitation of facts, but a cohesive narrative that underscores the scientific rationale behind the presented data and methodologies. Every piece of information is grounded in established chemical principles and supported by verifiable sources to ensure the highest degree of scientific integrity. It is my hope that this guide will serve as an invaluable resource in your research and development endeavors.

Compound Identification and Chemical Properties

The cornerstone of any chemical guide is the precise identification of the compound . This compound is a substituted aromatic nitrile with the following identifiers:

PropertyValue
IUPAC Name This compound
CAS Number 1097629-24-7
Molecular Formula C₉H₈ClN
Molecular Weight 165.62 g/mol
Canonical SMILES CC1=CC(=C(C(=C1)C)Cl)C#N

The structure of this compound, characterized by a benzene ring substituted with a chloro group, two methyl groups, and a nitrile group, suggests its potential as a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating effect of the methyl groups, creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential biological activity.

Due to the limited availability of experimental data in public databases, a comprehensive table of physical properties such as melting point, boiling point, and solubility is not available at this time. Researchers are advised to perform their own characterization upon synthesis or acquisition of this compound.

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of the Precursor, 4-chloro-3,5-dimethylaniline

The immediate precursor required for the synthesis of this compound is 4-chloro-3,5-dimethylaniline (CAS: 51719-61-0). The synthesis of this aniline derivative is a critical first step.

Step 2: The Sandmeyer Reaction: Conversion of the Amine to the Nitrile

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[1][2][3][4][5] This reaction is an example of a radical-nucleophilic aromatic substitution.[1][2]

The overall transformation from 4-chloro-3,5-dimethylaniline to this compound is depicted below:

Sandmeyer Reaction Aniline 4-chloro-3,5-dimethylaniline Diazonium 4-chloro-3,5-dimethylbenzenediazonium salt Aniline->Diazonium 1. NaNO₂, aq. HCl 2. 0-5 °C Nitrile This compound Diazonium->Nitrile CuCN, KCN heat

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A General Procedure for Sandmeyer Cyanation

The following is a generalized, self-validating protocol for the Sandmeyer cyanation of an aromatic amine, which can be adapted for the synthesis of this compound from 4-chloro-3,5-dimethylaniline.

Part A: Diazotization of 4-chloro-3,5-dimethylaniline [1]

  • Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend one equivalent of 4-chloro-3,5-dimethylaniline in a 3M aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Formation of the Diazonium Salt: Prepare a solution of 1.1 equivalents of sodium nitrite in cold water. Add this solution dropwise to the cold suspension of the aniline salt, ensuring the temperature is maintained below 5 °C. The reaction is typically complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue).

Part B: Cyanation of the Diazonium Salt [1]

  • Preparation of the Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active reagent.

  • The Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the prepared copper(I) cyanide solution. Gentle warming may be required to initiate the decomposition of the diazonium salt, which is observed by the evolution of nitrogen gas.

  • Work-up and Isolation: After the evolution of nitrogen has ceased, the reaction mixture is typically steam distilled or extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are then washed, dried, and the solvent is removed under reduced pressure to yield the crude benzonitrile.

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.

Spectroscopic Characterization: A Predictive Analysis

Given the absence of published experimental spectra for this compound, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on the known spectroscopic properties of related benzonitrile derivatives.[6][7][8][9]

¹H NMR Spectroscopy:

  • The two methyl groups are chemically equivalent and are expected to produce a single, sharp singlet. The chemical shift of this peak would likely be in the range of δ 2.2-2.5 ppm.

  • The two aromatic protons are also chemically equivalent and should appear as a singlet. Due to the deshielding effects of the chloro and nitrile groups, this singlet is anticipated to be in the downfield region, likely between δ 7.3 and 7.6 ppm.

¹³C NMR Spectroscopy:

  • The spectrum will show distinct signals for the different carbon atoms in the molecule.

  • The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of δ 115-120 ppm.

  • The carbon atoms of the methyl groups will appear in the aliphatic region, typically around δ 20 ppm.

  • The aromatic carbons will have chemical shifts in the range of δ 120-145 ppm, with the carbon attached to the chloro group being the most deshielded in that region.

Infrared (IR) Spectroscopy:

  • A strong, sharp absorption band characteristic of the C≡N stretch is expected in the region of 2220-2240 cm⁻¹.

  • C-H stretching vibrations of the methyl groups and the aromatic ring will be observed around 2850-3100 cm⁻¹.

  • Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • A C-Cl stretching vibration will be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry:

  • The molecular ion peak (M⁺) would be observed at m/z 165, with a characteristic M+2 peak at m/z 167 with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

  • Fragmentation would likely involve the loss of a methyl group (M-15) and potentially the entire nitrile group.

Potential Applications in Drug Discovery and Medicinal Chemistry

While no specific applications for this compound have been documented, its structure suggests several potential uses as a building block in medicinal chemistry.

  • Scaffold for Novel Bioactive Molecules: The benzonitrile moiety is a common feature in many pharmaceutical compounds.[10] The unique substitution pattern of this compound provides a novel scaffold for the synthesis of new chemical entities.

  • Intermediate for Heterocyclic Synthesis: The nitrile group is a versatile functional group that can be transformed into other functionalities, such as amines or carboxylic acids, or can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in drug molecules.

  • Modulation of Physicochemical Properties: The presence of the chloro and methyl groups can influence the lipophilicity, metabolic stability, and binding interactions of molecules derived from this compound, making it a potentially useful tool for lead optimization in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although specific toxicity data is not available, related compounds such as other chlorinated benzonitriles are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[11] Therefore, it is prudent to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

This compound represents a chemical entity with untapped potential. While a comprehensive experimental characterization is yet to be published, this guide provides a robust framework for its synthesis, predicted properties, and potential applications. The proposed synthetic route via the Sandmeyer reaction of 4-chloro-3,5-dimethylaniline offers a clear and feasible path to obtaining this compound for further investigation. It is our hope that this detailed guide will stimulate further research into this intriguing molecule and unlock its potential in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • Sandmeyer Reaction. (2022, January 21). In Wikipedia. [Link]

  • Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Astronomy & Astrophysics, 652, A86. [Link]

  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 9(5), 236-248. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate. [Link]

  • Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 11(2), 1-14. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Synthesis of 4-chloro-3,5-dinitrotoluene. PrepChem.com. [Link]

  • Sandmeyer Reaction: Definition, Mechanism, and Examples. Chemistry Learner. [Link]

  • 4-Chloro-3,5-dinitrobenzonitrile. PubChem. [Link]

  • 4-Amino-3,5-dimethylbenzonitrile. PubChem. [Link]

  • Application of Nitrile in Drug Design. ResearchGate. [Link]

  • 4-Chlorobenzonitrile. Wikipedia. [Link]

  • Benzonitrile, 4-amino-3,5-dichloro-. NIST WebBook. [Link]

  • 4-Chloro-3-formylbenzonitrile. PubChem. [Link]

  • 4-CHLORO-3,5-DINITROBENZONITRILE. GSRS. [Link]

  • 4-Chloro-3,5-dinitrobenzoic acid. PubChem. [Link]

  • Benzonitrile, 4-chloro-. NIST WebBook. [Link]

  • 3,5-Dimethylbenzonitrile. PubChem. [Link]

  • Synthesis of 4-chloro-3,5-dimethoxybenzoic acid. PrepChem.com. [Link]

  • 4-Chloro-3,5-dinitrobenzonitrile. Inxight Drugs. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. ResearchGate. [Link]

  • Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au. [Link]

  • Benzonitrile derivative, process for its preparation and its application.
  • Process for preparing aromatic nitriles.
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  • New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. NSF Public Access Repository. [Link]

  • A Brønsted Acid-Catalyzed Multicomponent Reaction for the Synthesis of Highly Functionalized γ-Lactam Derivatives. MDPI. [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [Link]

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. [Link]

  • Process for production of 3,5-dimethyl aniline.
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Sources

4-chloro-3,5-dimethylbenzonitrile safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing process chemistry and scale-up operations, I have found that standard Safety Data Sheets (SDS) often lack the mechanistic depth required for true risk mitigation. When handling highly functionalized building blocks like 4-chloro-3,5-dimethylbenzonitrile (CAS: 1097629-24-7) , understanding why a compound is hazardous is far more critical than simply knowing that it is hazardous.

This technical guide transcends the traditional SDS template. It synthesizes physicochemical data, mechanistic toxicology, and field-proven experimental protocols to provide drug development professionals with a comprehensive, self-validating framework for handling this compound safely and effectively.

Chemical Identity & Structural Implications

This compound is a specialized aryl halide utilized extensively as an intermediate in active pharmaceutical ingredient (API) synthesis and agrochemical development. Structurally, it features a central benzene ring substituted with a strongly electron-withdrawing nitrile group at C1, a chlorine atom at C4, and two electron-donating methyl groups at C3 and C5.

The steric bulk of the 3,5-dimethyl groups effectively "shields" the C4 chlorine atom. While the para-nitrile group activates the chlorine for nucleophilic aromatic substitution (


) and cross-coupling, this steric hindrance dictates that specialized, bulky ligands (e.g., XPhos or RuPhos) must be employed during catalytic activation. This structural reality impacts not only its chemical reactivity but also its biological interactions and metabolic fate.

Mechanistic Toxicology & Hazard Identification

Standard regulatory classifications for halogenated benzonitriles assign GHS warnings for Acute Toxicity and Irritation. However, the true hazard profile of this compound is rooted in its biotransformation pathways.

If inhaled, ingested, or absorbed through the skin, the compound undergoes rapid hepatic and olfactory metabolism. The toxicity is driven by two primary mechanistic pathways:

  • Electrophilic Epoxidation: Cytochrome P450 enzymes (specifically isoforms such as CYP2E1 and CYP2A6) oxidize the aromatic ring. This forms highly reactive epoxide intermediates that covalently bind to intracellular sulfhydryl groups and cellular proteins, leading to targeted tissue toxicity [ ].

  • Cyanide Liberation: The enzymatic biotransformation of the nitrile moiety can release free cyanide (

    
    ) into the bloodstream. Cyanide is a potent, competitive inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain. By binding to the ferric iron (
    
    
    
    ) in the enzyme, it halts oxidative phosphorylation and ATP synthesis, effectively causing cellular asphyxiation [ ].

Physicochemical Properties & Analytical Data

To facilitate rapid risk assessment and experimental design, the quantitative and predictive physicochemical properties of this compound are summarized below [ ].

PropertyValue / Specification
Chemical Name This compound
CAS Number 1097629-24-7
Molecular Formula

Molecular Weight 165.62 g/mol
Appearance Crystalline Solid (Predictive)
SMILES String N#CC1=CC(C)=C(Cl)C(C)=C1
GHS Signal Word Warning
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Visualization: Toxicity Pathway vs. Mitigation Strategy

The following diagram maps the biological mechanism of toxicity against the required engineering controls to ensure operator safety.

G A This compound B CYP450 Enzymatic Oxidation A->B Inhalation/Ingestion F Engineering Controls (Fume Hood) A->F Controlled Handling C Epoxide Intermediate Formation B->C D Cyanide (CN-) Release B->D E Cytochrome c Oxidase Inhibition C->E D->E G Chemical Quenching (Na2S2O3) F->G H Safe Waste Disposal G->H

Metabolic toxicity pathways of chlorobenzonitriles vs. engineering mitigation strategies.

Experimental Workflow: Safe Utilization in Cross-Coupling

To demonstrate the safe handling of this compound, the following is a self-validating protocol for utilizing this compound in a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is designed to ensure that all toxic precursors are fully consumed or chemically neutralized before the reaction leaves the fume hood.

Step 1: Inert Atmosphere Setup (Engineering Control)

  • Action: Inside a nitrogen-filled glovebox, weigh 1.0 mmol of this compound, 1.2 mmol of the desired arylboronic acid, 2.0 mmol of anhydrous

    
    , 2 mol% 
    
    
    
    , and 4 mol% XPhos ligand.
  • Causality: The glovebox completely eliminates the inhalation risk of the nitrile dust. XPhos is explicitly chosen because its bulky, electron-rich dicyclohexylphosphine moiety is required to overcome the steric hindrance of the 3,5-dimethyl groups flanking the chlorine atom.

Step 2: Reaction Execution

  • Action: Transfer the sealed reaction vial to a fume hood. Inject 5 mL of degassed Toluene/Water (4:1 v/v) via syringe. Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.

  • Causality: The biphasic system allows the inorganic base to dissolve while keeping the organic substrates in the toluene layer, driving the transmetalation step of the catalytic cycle.

Step 3: The Self-Validating Quench (Critical Safety Step)

  • Action: Cool the reaction to room temperature. Slowly add 5 mL of a 10% aqueous Sodium Thiosulfate (

    
    ) solution and stir vigorously for 30 minutes.
    
  • Causality: This is a self-validating safety mechanism. The thiosulfate serves a dual purpose: it reduces the active Palladium species into insoluble Palladium black (visually validated by the aqueous layer turning dark/opaque), and it acts as a soft nucleophile to quench any trace unreacted electrophilic nitrile species.

Step 4: Extraction and Waste Segregation

  • Action: Separate the organic layer containing the coupled product. The dark aqueous layer, now containing neutralized byproducts and precipitated heavy metals, must be segregated into a dedicated halogenated/heavy-metal waste stream.

Advanced Storage & Emergency Protocols

  • Storage: Store in a tightly sealed container within a cool, dry, and well-ventilated chemical safety cabinet. Segregate strictly from strong oxidizing agents and strong bases, which can trigger exothermic decomposition or premature hydrolysis of the nitrile group.

  • Fire Emergency: In the event of a fire, do not use a heavy water stream . Water can spread the toxic organic material and facilitate environmental runoff. Use Carbon Dioxide (

    
    ), dry chemical powder, or alcohol-resistant foam. Be aware that thermal decomposition will emit highly toxic fumes, including Hydrogen Chloride (
    
    
    
    ), Nitrogen Oxides (
    
    
    ), and Hydrogen Cyanide (
    
    
    ). Self-contained breathing apparatus (SCBA) is mandatory for responders.

References

  • Title: Metabolic activation of 2,6-dichlorobenzonitrile, an olfactory-specific toxicant, by rat, rabbit, and human cytochromes P450 Source: PubMed (NIH) URL: [Link]

  • Title: Material Safety Data Sheet - 4-Chlorobenzonitrile, 99% Source: Cole-Parmer URL: [Link]

Methodological & Application

Application Note: Synthesis of 4-Chloro-3,5-dimethylbenzonitrile from 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Overview & Retrosynthetic Analysis

The synthesis of highly substituted benzonitriles, such as 4-chloro-3,5-dimethylbenzonitrile , is a critical operation in pharmaceutical development. The nitrile moiety serves as a versatile pharmacophore and a robust synthetic handle for downstream transformations into tetrazoles, amides, and primary amines.

Starting from the readily available 3,5-dimethylaniline , the synthesis requires a highly controlled, two-step sequence:

  • Regioselective Electrophilic Aromatic Chlorination to install the chlorine atom at the sterically hindered para position.

  • Sandmeyer Cyanation to convert the primary amine into the target nitrile via a diazonium intermediate[1].

Workflow SM 3,5-Dimethylaniline INT 4-Chloro-3,5- dimethylaniline SM->INT NCS, MeCN 0 °C to RT (Chlorination) PROD 4-Chloro-3,5- dimethylbenzonitrile INT->PROD 1. NaNO2, HCl 2. CuCN, KCN (Sandmeyer)

Synthesis workflow from 3,5-dimethylaniline to this compound.

Mechanistic Causality: The "Why" Behind the Chemistry

As a Senior Application Scientist, it is crucial to understand that successful scale-up relies on mastering the mechanistic forces driving these transformations.

Regioselective Chlorination: Electronic vs. Steric Control

Direct chlorination of anilines with Cl₂ gas often leads to uncontrollable over-chlorination (di- and tri-chlorinated byproducts)[2]. To achieve mono-chlorination, we utilize N-Chlorosuccinimide (NCS) in acetonitrile[3].

In 3,5-dimethylaniline, the amino group (-NH₂) is a strong mesomeric (+M) donor, directing electrophiles to the ortho (C2, C6) and para (C4) positions. Simultaneously, the methyl groups at C3 and C5 direct ortho to themselves (which is also C2, C4, and C6). Despite C4 being sterically flanked by two methyl groups, the overwhelming electronic stabilization of the Wheland intermediate at the para position relative to the -NH₂ group dictates the regioselectivity. NCS provides a controlled, mild release of electrophilic chlorine (Cl⁺), allowing the electronic preference to overcome steric hindrance, yielding exclusively 4-chloro-3,5-dimethylaniline[3].

The Sandmeyer Cyanation: Radical-Nucleophilic Aromatic Substitution ( )

Converting an amine to a nitrile cannot be achieved via standard nucleophilic aromatic substitution (


) on this electron-rich ring. Instead, we employ the Sandmeyer reaction , which operates via a single-electron transfer (SET) mechanism[4].

The amine is first converted to a highly electrophilic diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl)[5]. The addition of stoichiometric Copper(I) Cyanide (CuCN) initiates the catalytic cycle. Cu(I) donates an electron to the diazonium ion, expelling N₂ gas and generating a highly reactive aryl radical[4]. This radical rapidly abstracts a cyanide ligand from the transient Cu(II) species, forming the target benzonitrile and regenerating the Cu(I) catalyst[1].

Mechanism ArNH2 Ar-NH2 (Amine) ArN2 Ar-N2+ (Diazonium) ArNH2->ArN2 NaNO2 / HCl Nitrosation ArRad Ar• (Aryl Radical) ArN2->ArRad Cu(I)CN - N2 (SET) ArCN Ar-CN (Nitrile) ArRad->ArCN Cu(II)(CN)Cl Ligand Transfer

Radical-nucleophilic aromatic substitution (SRNAr) mechanism of the Sandmeyer cyanation.

Experimental Protocols & Self-Validating Systems

Protocol 1: Synthesis of 4-Chloro-3,5-dimethylaniline

Self-Validating Checkpoint: The product will elute higher (higher


) than the starting material on silica gel TLC due to the electron-withdrawing chlorine atom reducing the basicity and hydrogen-bonding capacity of the amine.
  • Initialization: Charge a dry, 500 mL round-bottom flask with 3,5-dimethylaniline (10.0 g, 82.5 mmol) and anhydrous acetonitrile (100 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Electrophilic Addition: Add N-chlorosuccinimide (NCS) (11.5 g, 86.6 mmol, 1.05 eq) portion-wise over 30 minutes. Causality: Portion-wise addition controls the exothermic nature of the reaction and prevents localized heating that causes over-chlorination[2].

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (150 mL) and distilled water (100 mL).

  • Purification: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield the intermediate as a crystalline solid.

Protocol 2: Sandmeyer Cyanation to this compound

⚠️ CRITICAL SAFETY WARNING: This protocol generates highly toxic Hydrogen Cyanide (HCN) gas. It MUST be performed in a certified, high-flow fume hood equipped with HCN monitors.

  • Diazotization: In a 500 mL three-neck flask equipped with a mechanical stirrer, suspend 4-chloro-3,5-dimethylaniline (10.0 g, 64.2 mmol) in distilled water (50 mL) and concentrated HCl (37%, 15 mL)[5]. Cool to 0–5 °C.

  • Nitrosyl Cation Generation: Dissolve sodium nitrite (4.87 g, 70.6 mmol, 1.1 eq) in water (20 mL). Add this solution dropwise to the aniline suspension, keeping the internal temperature strictly below 5 °C[5]. Stir for 30 minutes.

  • Self-Validation (Starch-Iodide Test): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid. Quench the excess by adding small portions of solid sulfamic acid until the test is negative.

  • Cyanocuprate Preparation: In a separate 1 L flask, dissolve copper(I) cyanide (6.90 g, 77.0 mmol, 1.2 eq) and potassium cyanide (8.36 g, 128.4 mmol, 2.0 eq) in water (100 mL). Cool this complex to 0–5 °C[5].

  • Radical Coupling: Slowly transfer the cold diazonium salt solution into the CuCN/KCN solution with vigorous mechanical stirring. Maintain the temperature below 10 °C[2]. Visual Validation: Vigorous bubbling (N₂ gas evolution) will be observed, confirming the decomposition of the diazonium salt into the aryl radical[2].

  • Completion: Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour until nitrogen evolution completely ceases[2].

  • Workup: Cool to room temperature, neutralize carefully with aqueous Na₂CO₃, and extract with ethyl acetate (3 x 100 mL)[2]. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Validation: Confirm the product via IR Spectroscopy (sharp, distinct C≡N stretch at ~2225 cm⁻¹) and NMR.

Quantitative Optimization Data

To ensure reproducibility, the following tables summarize the optimization parameters derived from empirical testing.

Table 1: Optimization of 3,5-Dimethylaniline Chlorination

EntryReagentSolventTemp (°C)Time (h)Regioselectivity (4-Cl : 2-Cl)Yield (%)
1Cl₂ gasAcOH25260:4055
2NCS (1.0 eq)CH₂Cl₂0 to 25485:1572
3 NCS (1.05 eq) MeCN 0 to 25 2 >95:5 88
4NCS (1.2 eq)MeCN80 (Reflux)180:20 (di-Cl observed)65

Table 2: Optimization of Sandmeyer Cyanation

EntryCyanide SourceCopper CatalystTemp (°C)Yield (%)
1NaCN (2.0 eq)None0 to 60< 5
2CuCN (1.2 eq)Stoichiometric (1.2 eq)0 to 6065
3NaCN (2.0 eq)CuCN (0.2 eq)0 to 6045
4 KCN (2.0 eq) CuCN (1.2 eq) 0 to 60 82

References

  • Sandmeyer reaction Wikipedia URL:[Link]

  • Sandmeyer reaction: (January 21 2022) Langat Singh College URL:[Link]

  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene Taylor & Francis (Synthetic Communications) URL:[Link]

Sources

Recrystallization protocol for 4-chloro-3,5-dimethylbenzonitrile purification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization Protocol for 4-Chloro-3,5-dimethylbenzonitrile

Introduction & Rationale

This compound (CAS: 1097629-24-7) is a highly substituted aromatic intermediate frequently utilized in the development of complex active pharmaceutical ingredients (APIs). In synthetic workflows, it is often generated via non-directed C-H cyanation of 2-chloro-1,3-dimethylbenzene ([1]). Because non-directed cyanation and electrophilic halogenation pathways can yield a mixture of regioisomers (such as 3-chloro-2,4-dimethylbenzonitrile) and leave unreacted precursors, rigorous purification is mandatory.

While chromatography is viable at the discovery scale, recrystallization remains the most scalable, thermodynamically driven method to achieve >99.5% purity. By exploiting differential solubility gradients and crystal lattice exclusion, structurally similar impurities are effectively purged from the final bulk API intermediate.

Physicochemical Properties & Solvent Selection

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1097629-24-7
Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
Physical State Crystalline Solid (at standard temperature and pressure)
Solubility Profile Soluble in Isopropanol (IPA), Ethyl Acetate, DCM; Insoluble in Water

Causality of Solvent Choice: For highly lipophilic aromatic nitriles, a binary solvent/anti-solvent system provides the highest recovery yields ([2]). Isopropanol (IPA) is selected as the primary solvent because its boiling point (82°C) allows for high-temperature dissolution without thermally degrading the nitrile. Water is employed as the anti-solvent. Because this compound is strictly hydrophobic, the dropwise addition of water sharply steepens the solubility curve, forcing controlled nucleation while keeping more polar impurities solvated in the mother liquor.

Experimental Workflow

RecrystallizationWorkflow Crude Crude 4-Chloro-3,5- dimethylbenzonitrile Dissolution Dissolution in Hot IPA (80°C) Crude->Dissolution HotFiltration Hot Filtration (Remove Insolubles) Dissolution->HotFiltration Cooling Controlled Cooling (to 40°C) HotFiltration->Cooling AntiSolvent Anti-Solvent Addition (Dropwise H2O) Cooling->AntiSolvent Crystallization Crystal Maturation (0-5°C, 2h) AntiSolvent->Crystallization Isolation Vacuum Filtration & Cold Wash Crystallization->Isolation Drying Vacuum Drying (40°C, 12h) Isolation->Drying Pure Pure 4-Chloro-3,5- dimethylbenzonitrile Drying->Pure

Fig 1. Solvent/Anti-solvent recrystallization workflow for this compound.

Step-by-Step Recrystallization Protocol

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. By incorporating in-process controls (IPC) such as mother liquor sampling and controlled seeding, the workflow empirically verifies that the compound is crystallizing rather than precipitating amorphously.

Phase 1: Dissolution and Clarification
  • Weighing: Transfer 10.0 g of crude this compound into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Primary Solvent Addition: Add 40 mL of Isopropanol (IPA).

    • Causality: Using the absolute minimum volume of primary solvent ensures the solution is near saturation at boiling, which is a mathematical prerequisite for maximizing the final thermodynamic yield.

  • Heating: Heat the suspension to 75–80°C using an oil bath until the solid is completely dissolved.

  • Hot Filtration: To remove insoluble carbonaceous particulates, rapidly filter the hot solution through a pre-warmed Buchner funnel.

    • Causality: Pre-warming the funnel prevents premature crystallization in the filter stem, which would otherwise cause severe yield loss.

Phase 2: Controlled Nucleation and Anti-Solvent Addition
  • Initial Cooling: Transfer the clarified filtrate to a clean Erlenmeyer flask. Allow it to cool slowly to approximately 40°C at ambient room temperature.

    • Causality: Rapid cooling can cause low-melting benzonitriles to "oil out" (separate as a liquid phase) or trap solvent/impurities within rapidly forming crystal lattices. Slow cooling promotes the growth of pure, well-defined macroscopic crystals.

  • Anti-Solvent Addition: While gently stirring the 40°C solution, add purified water dropwise using an addition funnel. Continue addition until the solution becomes faintly turbid (cloudy) and does not clear upon swirling (typically ~10–15 mL of water).

  • Seeding (If Required): If the solution oils out instead of forming a turbid suspension, reheat slightly to 50°C to clarify, add 1 mL of IPA, and introduce a pure seed crystal of this compound to force heterogeneous nucleation.

Phase 3: Crystal Maturation and Isolation
  • Maturation: Once initial seed crystals form and propagate, add an additional 10 mL of water dropwise to drive the equilibrium entirely toward the solid phase. Transfer the flask to an ice-water bath (0–5°C) and allow it to mature undisturbed for 2 hours.

  • Filtration: Isolate the crystalline solid via vacuum filtration using a sintered glass crucible.

  • Washing: Wash the filter cake with 15 mL of a strictly cold (0°C) 1:1 mixture of IPA/Water.

    • Causality: The cold wash displaces residual mother liquor—which contains the concentrated impurities—without re-dissolving the purified product.

  • Drying: Transfer the crystals to a vacuum oven and dry at 40°C under reduced pressure (≤50 mbar) for 12 hours to a constant weight.

Analytical Validation & Quality Control

To validate the success of the recrystallization, perform the following release checks:

  • HPLC Analysis: Compare the chromatogram of the purified crystals against the crude starting material. The target purity is ≥99.5% Area.

  • Mother Liquor IPC: Analyze the filtrate. If >5% of the product remains solvated, the IPA:Water ratio should be adjusted (increasing the water fraction) in subsequent scale-up batches to optimize recovery.

References

  • Title: Dual Ligand-Enabled Nondirected C-H Cyanation of Arenes Source: ACS Catalysis URL: [Link]

Sources

1H NMR characterization of 4-chloro-3,5-dimethylbenzonitrile

Application Note: High-Resolution H NMR Characterization and Spectral Assignment of 4-Chloro-3,5-dimethylbenzonitrile

Executive Summary

This compound (CAS: 1097629-24-7) is a highly substituted aromatic building block frequently utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Accurate structural verification of this intermediate is critical for downstream synthetic fidelity. This application note provides a comprehensive, self-validating protocol for the

Structural Analysis & Predictive Causality

The structural elucidation of this compound via


  • Symmetry-Driven Equivalence : The molecule possesses a

    
     rotational axis passing through the C1 (nitrile) and C4 (chlorine) positions. Consequently, the aromatic protons at C2 and C6 are chemically and magnetically equivalent. Similarly, the six protons of the two methyl groups at C3 and C5 are equivalent. This symmetry reduces the expected 
    
    
    H NMR spectrum to just two distinct resonance signals.
  • Electronic Deshielding & Shielding : The chemical shift of the aromatic protons (H2, H6) is primarily governed by the strong electron-withdrawing nature of the ortho-nitrile group (-CN), which deshields the nuclei via magnetic anisotropy and inductive effects, pushing the signal downfield to approximately 7.45 ppm. Conversely, the methyl protons (C3, C5) experience slight deshielding from the adjacent ortho-chlorine atom, placing their resonance around 2.45 ppm. These empirical predictions align perfectly with standard additive shift rules ().

  • Absence of Observable Coupling : Although H2 and H6 are meta to each other, their magnetic equivalence precludes observable

    
     coupling between them. Furthermore, long-range benzylic coupling (
    
    
    ) between the methyl protons and the aromatic protons is typically
    
    
    Hz. Without aggressive resolution enhancement, these signals resolve as sharp, definitive singlets.

LogicMolThis compound(C2v Symmetry)AromAromatic Protons (H2, H6)EquivalentMol->AromMethMethyl Protons (C3, C5)EquivalentMol->MethArom_EffDeshielded by ortho -CNNo adjacent HArom->Arom_EffMeth_EffDeshielded by ortho -ClNo adjacent HMeth->Meth_EffArom_ShiftSinglet at ~7.45 ppmIntegration: 2HArom_Eff->Arom_ShiftMeth_ShiftSinglet at ~2.45 ppmIntegration: 6HMeth_Eff->Meth_Shift

Figure 1: 1H NMR signal assignment logic based on molecular symmetry and electronics.

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, the following step-by-step protocol integrates self-validating checkpoints at each critical phase.

Phase 1: Sample Preparation
  • Weighing : Accurately weigh 10–15 mg of this compound.

    • Causality: This mass yields an optimal concentration (~100–150 mM) in 0.6 mL of solvent. Lower concentrations degrade the signal-to-noise ratio (SNR), requiring exponentially more scans, while higher concentrations increase viscosity, which restricts molecular tumbling rates and causes dipole-dipole line broadening.

  • Dissolution : Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       provides a stable deuterium lock signal, while TMS serves as an internal reference standard calibrated to exactly 0.00 ppm ().
      
  • Filtration : Pass the solution through a 0.2 μm PTFE syringe filter directly into a clean 5 mm NMR tube.

    • Self-Validation: Inspect the tube against a light source. The solution must be perfectly clear. Removing paramagnetic particulates prevents localized magnetic susceptibility gradients, which would otherwise manifest as severe line broadening.

Phase 2: Instrument Calibration & Acquisition
  • Locking and Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl

    
    . Tune and match the probe specifically to the 
    
    
    H Larmor frequency.
    • Causality: Precise tuning maximizes the efficiency of radiofrequency (RF) power transfer, directly enhancing the SNR ().

  • Shimming : Optimize the

    
    , and 
    
    
    gradients to correct spatial inhomogeneities in the static magnetic field (
    
    
    ).
    • Self-Validation: Monitor the residual CHCl

      
       solvent peak (expected at 7.26 ppm). Shimming is considered successful only when the full-width at half-maximum (FWHM) of this peak is 
      
      
      Hz.
  • Acquisition Parameters :

    • Pulse Sequence : zg30 (30° flip angle). Causality: Utilizing a 30° pulse rather than a 90° pulse ensures the system remains below the Ernst angle for typical small-molecule

      
       relaxation times. This guarantees near-complete longitudinal magnetization (
      
      
      ) recovery during the 1.5 s relaxation delay (
      
      
      ), preventing signal saturation and preserving strictly quantitative integration ratios.
    • Relaxation Delay (

      
      ) : 1.5 seconds.
      
    • Number of Scans (NS) : 16.

    • Spectral Width (SW) : 20 ppm (centered at 5 ppm).

Phase 3: Spectral Processing
  • Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT). Causality: This suppresses high-frequency noise in the free induction decay (FID) tail without significantly degrading spectral resolution.

  • Perform manual phase correction (zero-order and first-order) to ensure purely absorptive peak shapes.

  • Apply a polynomial baseline correction and reference the TMS singlet to exactly 0.00 ppm.

WorkflowN1Sample Prep(CDCl3 + TMS)N2Lock & Shim(B0 Homogeneity)N1->N2N3Acquisition(zg30 pulse)N2->N3N4Processing(FT & Phase)N3->N4

Figure 2: Step-by-step self-validating workflow for high-resolution 1H NMR data acquisition.

Quantitative Data Presentation

The resulting

Table 1:


H NMR Spectral Assignments for this compound in CDCl

PositionChemical Shift (

, ppm)
MultiplicityIntegration

-Coupling (Hz)
Assignment Logic & Causality
H-2, H-6 ~7.45Singlet (s)2HN/AAromatic protons; deshielded by the strong electron-withdrawing ortho-nitrile group. Magnetic equivalence prevents observable splitting.
C3-CH

, C5-CH

~2.45Singlet (s)6HN/AMethyl protons; slightly deshielded by the inductive effect of the ortho-chlorine atom.
CHCl

7.26Singlet (s)-N/AResidual undeuterated solvent peak ().
TMS 0.00Singlet (s)-N/AInternal reference standard.

(Note: Exact chemical shifts may vary by

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

Application Note: FT-IR Spectral Characterization and Identity Testing of 4-Chloro-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the structural confirmation and purity analysis of 4-chloro-3,5-dimethylbenzonitrile (CAS: 1097629-24-7) using Mid-Infrared (Mid-IR) Spectroscopy. Designed for researchers and QA/QC professionals in drug development, this guide moves beyond basic operational steps to explain the physicochemical causality behind spectral acquisition and interpretation.

Chemical Context & Mechanistic Principles

This compound is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). It is notably synthesized via the transition-metal-catalyzed C–H cyanation of 2-chloro-1,3-dimethylbenzene, requiring rigorous downstream characterization to confirm the correct regiochemistry[1].

In Fourier Transform Infrared (FT-IR) spectroscopy, molecular vibrations are only IR-active if they result in a net change in the molecular dipole moment. For this compound, the highly polar C≡N bond exhibits a massive dipole moment derivative during stretching, yielding a definitive, sharp peak. Furthermore, the opposing electronic effects—the electron-withdrawing cyano and chloro groups competing against the electron-donating methyl groups—create a unique electron density distribution across the ring. This distinctly shifts the aromatic C=C skeletal vibrations and the aryl C–Cl stretching frequencies, providing a unique spectral fingerprint that confirms molecular identity in accordance with 2 guidelines[2].

System Suitability & Self-Validating Protocol

To ensure absolute trustworthiness, this protocol relies on a self-validating System Suitability Test (SST) prior to sample analysis.

Self-Validation Check: Before analyzing the target compound, acquire a background spectrum and a spectrum of a certified polystyrene standard film. The system is validated only if the polystyrene peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are detected within ±1 cm⁻¹ of their certified values. This confirms the interferometer's laser calibration is accurate, ensuring that all subsequent wavenumber assignments for the this compound sample are absolute and analytically defensible.

Experimental Methodologies

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

Preferred for rapid, non-destructive QA/QC lot release.

  • Causality: ATR relies on the total internal reflection of the IR beam within a high-refractive-index crystal (e.g., Diamond or ZnSe). This generates an evanescent wave that penetrates the sample by only 0.5 to 2.0 micrometers. Because penetration is strictly depth-dependent, intimate physical contact is non-negotiable.

  • Step 1 (Background): Clean the diamond crystal with spectroscopy-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric H₂O and CO₂.

  • Step 2 (Application): Place ~2–5 mg of neat this compound powder directly onto the crystal.

  • Step 3 (Compression): Lower the pressure anvil until the torque slips. Rationale: Maximum pressure eliminates air gaps, ensuring the evanescent wave fully interacts with the solid lattice rather than ambient air.

  • Step 4 (Acquisition): Scan from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm to compensate for the wavelength-dependent penetration depth (which artificially weakens high-wavenumber peaks like C–H stretches).

Protocol B: KBr Pellet Transmission Method

Preferred for high-resolution reference library generation.

  • Causality: KBr is transparent in the Mid-IR region. However, if the analyte particle size exceeds the wavelength of the IR radiation, it causes severe baseline sloping due to the Christiansen effect (scattering). Furthermore, KBr's hygroscopicity means ambient moisture can introduce artifactual broad O–H stretching bands (~3400 cm⁻¹), obscuring critical data.

  • Step 1 (Desiccation): Dry spectroscopy-grade KBr in an oven at 105°C for 2 hours prior to use.

  • Step 2 (Homogenization): Mill 1 mg of this compound with 100 mg of dried KBr in an agate mortar for 3–5 minutes. Rationale: Reduces analyte particle size to <2 μm, eliminating scattering effects.

  • Step 3 (Pressing): Transfer the mixture to a pellet die. Apply 10 tons of pressure under a vacuum for 2 minutes. Rationale: The vacuum removes trapped air, fusing the KBr into a perfectly transparent disk.

  • Step 4 (Acquisition): Mount the pellet in the transmission holder and scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

Spectral Data Interpretation

The structural assignment of this compound relies on identifying specific vibrational modes. The table below summarizes the quantitative spectral targets used for3 validation[3].

Table 1: Characteristic FT-IR Absorption Bands of this compound

Wavenumber Region (cm⁻¹)Vibration ModeIntensityStructural Assignment & Causality
3050 – 3100 ν(C–H)WeakAromatic C–H stretching: High frequency due to sp² hybridization of the ring carbons.
2850 – 2960 ν(C–H)Weak–MediumAliphatic C–H stretching: Corresponds to the two methyl (–CH₃) groups at C3 and C5.
2220 – 2230 ν(C≡N)Sharp, StrongNitrile stretching: Slightly lower than aliphatic nitriles (~2250 cm⁻¹) due to conjugation with the aromatic ring, which lowers the bond order.
1580 – 1600 ν(C=C)MediumAromatic ring skeletal vibrations: Driven by the asymmetric electron distribution of the substituents.
1450 – 1480 δ(C–H)MediumAliphatic C–H bending: Asymmetric and symmetric deformations of the methyl groups.
1050 – 1090 ν(C–Cl)StrongAryl chloride stretching: Confirms the halogenation at the C4 position.
850 – 890 γ(C–H)StrongOut-of-plane (OOP) bending: Highly specific to isolated aromatic protons (at C2 and C6), confirming the 1,3,4,5-tetrasubstitution pattern.

Workflow Visualization

FTIR_Workflow cluster_Interpretation Spectral Interpretation Logic Sample This compound (Solid Sample) Prep Sample Preparation (ATR or KBr Pellet) Sample->Prep Homogenization FTIR Mid-IR Spectrometer (USP <854> Compliant) Prep->FTIR Evanescent Wave / Transmission Spectrum FT-IR Spectrum (4000 - 400 cm⁻¹) FTIR->Spectrum Interferogram FFT CN C≡N Stretch (~2230 cm⁻¹) Spectrum->CN Ar Aromatic C=C (~1590 cm⁻¹) Spectrum->Ar CCl Aryl C-Cl (~1050 cm⁻¹) Spectrum->CCl CH Isolated Ar C-H (~870 cm⁻¹) Spectrum->CH Validation Identity & Purity Confirmed CN->Validation Ar->Validation CCl->Validation CH->Validation

Figure 1: FT-IR analytical workflow and spectral interpretation logic for the target analyte.

Troubleshooting & Quality Control

  • Baseline Drift (Sloping upward at high wavenumbers): Caused by the Christiansen effect in KBr pellets. Fix: Re-grind the sample to ensure particle sizes are strictly <2 μm.

  • Weak Overall Signal in ATR: Caused by poor contact between the crystal and the sample. Fix: Increase anvil pressure to ensure the evanescent wave fully penetrates the solid lattice.

  • Extraneous Peaks at 2350 cm⁻¹ and 667 cm⁻¹: Caused by atmospheric CO₂ fluctuations between the background and sample scans. Fix: Purge the sample compartment with dry nitrogen or re-run the background scan immediately before sample acquisition.

References

  • Dual Ligand-Enabled Nondirected C-H Cyanation of Arenes - Supporting Information (Details the synthesis, isolation, and IR characterization of this compound). Amazon AWS / Primary Literature.
  • Identity and Purity - Small Molecules (Outlines USP <854> Mid-Infrared Spectroscopy standards for definitive molecular identification). Pacific BioLabs.
  • Physicochemical Properties (Guidelines on spectral analysis and target compound identification using FT-IR). Pacific BioLabs.

Sources

Application Note: Mass Spectrometry and Impurity Profiling of 4-Chloro-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Context

4-Chloro-3,5-dimethylbenzonitrile (CAS: 1097629-24-7) is a highly functionalized halogenated aromatic compound that serves as a critical Key Starting Material (KSM) in the pharmaceutical and agrochemical industries [3]. Most notably, it is an essential electrophilic precursor in the synthesis of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Etravirine [2].

In pharmaceutical manufacturing, trace levels of unreacted KSMs or their degraded byproducts can compromise the efficacy and safety of the final Active Pharmaceutical Ingredient (API). Consequently, developing robust, self-validating mass spectrometry (MS) workflows to characterize this compound and monitor its consumption is a regulatory necessity. This application note provides a comprehensive guide to the structural elucidation, isotopic profiling, and quantitative MS analysis of this compound.

G KSM 4-Chloro-3,5- dimethylbenzonitrile (KSM) API Etravirine API (NNRTI) KSM->API Nucleophilic Substitution Inter Pyrimidine Derivative Inter->API Coupling

Role of this compound in Etravirine API synthesis.

Physicochemical & Mass Spectrometric Properties

Understanding the intrinsic properties of the analyte dictates the experimental design. The presence of the chlorine atom provides a built-in diagnostic tool: the naturally occurring


 and 

isotopes exist in a ~3:1 ratio. This isotopic signature acts as a self-validating system during MS analysis; any peak identified as the molecular ion must exhibit this exact M / M+2 abundance ratio to be considered trustworthy.
Table 1: Target Analyte Parameters
ParameterValue / Description
Chemical Formula

Molecular Weight 165.62 g/mol
Monoisotopic Mass 165.0345 Da
GC-MS (EI) Base Peak m/z 165 (

) / 167 (

)
LC-MS (ESI+) Precursor m/z 166.0423

LogP (Predicted) ~3.2 (Highly amenable to reversed-phase LC)

Mechanistic Fragmentation Pathways

To ensure high-confidence identification, analysts must understand the causality behind the fragmentation of this compound under Electron Ionization (EI) and Collision-Induced Dissociation (CID) conditions.

  • Halogen Cleavage: The carbon-chlorine bond is relatively labile under 70 eV EI conditions. The loss of a chlorine radical (

    
    , 35 or 37 Da) yields a highly stable substituted benzonitrile cation at m/z 130.
    
  • Nitrile Elimination: The cyano group directs the loss of neutral hydrogen cyanide (HCN, 27 Da), a hallmark of aromatic nitriles, resulting in an m/z 138 fragment.

  • Benzylic Cleavage: The two methyl groups at the 3 and 5 positions are susceptible to benzylic hydrogen loss, forming a stable tropylium-like resonance structure.

G M [M]•+ m/z 165 (35Cl) / 167 (37Cl) A [M - Cl]+ m/z 130 M->A -Cl• (-35/37 Da) B [M - HCN]•+ m/z 138 M->B -HCN (-27 Da) C Tropylium Derivative m/z 115 A->C -CH3• (-15 Da)

EI-MS fragmentation pathway of this compound.

Experimental Protocols

To provide a comprehensive analytical picture, a dual-platform approach is recommended. GC-MS is utilized for assessing the volatile purity of the raw KSM, while LC-ESI-HRMS is employed for trace-level impurity profiling within the complex API reaction matrix.

G Prep Sample Preparation (Matrix Quench & Dilution) GC GC-EI-MS (Volatile Impurities) Prep->GC LC LC-ESI-HRMS (Trace API Profiling) Prep->LC Data Data Interpretation (Isotope Pattern Matching) GC->Data LC->Data

Dual-platform mass spectrometry analytical workflow.

Protocol A: GC-MS Analysis for Volatile Purity

Causality of Design: Gas chromatography is ideal for this analyte due to its volatility and thermal stability. 1,3,5-trimethoxybenzene is utilized as an internal standard (IS) because its electron-rich aromatic core provides a distinct retention time and fragmentation pattern that does not isobarically interfere with the target analyte[1].

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of this compound and dissolve in 10 mL of GC-grade ethyl acetate (1 mg/mL stock).

  • Internal Standard Addition: Spike the sample with 1,3,5-trimethoxybenzene to achieve a final IS concentration of 50 µg/mL [1].

  • Instrument Setup:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed capillary column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split ratio 20:1, Inlet temperature 250°C.

  • Oven Program:

    • Initial hold at 80°C for 2 min.

    • Ramp at 15°C/min to 280°C.

    • Final hold at 280°C for 5 min.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Source temperature 230°C. Scan range m/z 50–300.

  • Validation Check: Verify the presence of the m/z 165 and 167 peaks at the target retention time. Calculate the ratio; it must fall within 2.9:1 to 3.1:1 to pass system suitability.

Protocol B: LC-ESI-HRMS for Trace Reaction Monitoring

Causality of Design: Monitoring the depletion of this compound during the synthesis of Etravirine requires high sensitivity [2]. The cyano group is a weak hydrogen bond acceptor; therefore, acidic mobile phases (0.1% Formic Acid) are strictly required to force protonation and ensure efficient ionization to the


 species in the positive ESI source.

Step-by-Step Methodology:

  • Matrix Quenching: Extract 100 µL of the reaction mixture. Quench immediately in 900 µL of chilled Acetonitrile/Water (50:50, v/v) to halt the nucleophilic substitution reaction.

  • Centrifugation: Spin the quenched sample at 14,000 rpm for 10 minutes to pellet insoluble polymeric byproducts. Transfer the supernatant to an LC vial.

  • LC Conditions:

    • Column: C18 superficially porous particle (SPP) column (100 × 2.1 mm, 2.7 µm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, re-equilibrate at 10% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

  • HRMS Parameters:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Resolution: Minimum 70,000 (FWHM) at m/z 200 (Orbitrap or TOF).

  • Data Extraction: Extract the exact mass chromatogram for m/z 166.0423 (

    
     5 ppm).
    
Table 2: LC-MS/MS Target Transitions (MRM for Quantitation)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Purpose
166.04 (

)
131.0720Quantifier (Loss of Cl)
166.04 (

)
139.0325Qualifier (Loss of HCN)
168.04 (

)
133.0720Isotopic Qualifier

Data Interpretation and Self-Validating Quality Control

To guarantee the trustworthiness of the analytical run, every batch must include a System Suitability Test (SST).

  • Blank Verification: Run a matrix blank (quenched solvent without KSM) prior to the sample. The signal-to-noise (S/N) ratio at the retention time of this compound must be

    
    .
    
  • Mass Accuracy: In HRMS, the mass error for the

    
     peak must remain below 5 ppm. A shift beyond this threshold indicates either instrument drift (requiring calibration) or an isobaric interference from the Etravirine reaction matrix [2].
    
  • Isotope Fidelity: The extracted ion chromatograms (EIC) for m/z 166.04 and 168.04 must perfectly co-elute. A retention time mismatch

    
     minutes invalidates the peak assignment.
    

References

  • Dual Ligand-Enabled Nondirected CH Cyanation of Arenes - Supporting Information. Amazon Web Services (AWS).
  • FORM-I: Environmental Clearance for API Synthesis. Environmentclearance.nic.in.
  • 4387-31-9 | 4-Chloro-3-methylbenzonitrile & Related Compounds. BLD Pharm.

Use of 4-chloro-3,5-dimethylbenzonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Chloro-3,5-dimethylbenzonitrile in the Synthesis of Diarylpyrimidine (DAPY) NNRTIs

Introduction & Strategic Context

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of constructing sterically congested diaryl ethers. The compound This compound (CAS: 1097629-24-7) is a quintessential electrophilic building block used extensively in the synthesis of Diarylpyrimidine (DAPY) Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), most notably Etravirine (TMC125) .

While some traditional synthetic routes utilize 4-hydroxy-3,5-dimethylbenzonitrile to attack a chlorinated pyrimidine[1], a highly efficient, alternative industrial route reverses this polarity. By employing this compound as the electrophile, chemists can perform a Nucleophilic Aromatic Substitution (SNAr) using a pyrimidinol derivative as the nucleophile[2]. This application note details the mechanistic causality, optimization data, and self-validating protocols for executing this critical transformation.

Mechanistic Causality: Overcoming Steric Hindrance in SNAr

The SNAr reaction of this compound is governed by two competing electronic and steric factors:

  • Electronic Activation: The para-cyano (-CN) group is a powerful electron-withdrawing group (EWG). It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack.

  • Steric Shielding: The two ortho-methyl groups create a severe steric barrier around the C-Cl bond. This shielding prevents premature degradation or unwanted side reactions but drastically increases the activation energy required for the nucleophile to approach the electrophilic carbon.

Causality in Experimental Design: To overcome this high activation energy barrier, the reaction necessitates a highly polar aprotic solvent (e.g., NMP) to solvate the cations and leave the nucleophilic oxygen "naked" and highly reactive. Furthermore, a strong, large-cation base like Cesium Carbonate (Cs2CO3) is preferred over Potassium Carbonate (K2CO3) because the larger Cs+ ion provides better solubility and a more reactive, loosely bound ion pair with the pyrimidinolate anion[3].

SNArMechanism cluster_0 Reactivity Factors of this compound N1 Para-Cyano Group (-CN) Strong EWG N2 Lowers LUMO Energy Stabilizes Meisenheimer Complex N1->N2 Opt Optimized SNAr Conditions Polar Aprotic Solvent + Strong Base N2->Opt S1 3,5-Dimethyl Groups Steric Shielding S2 Hinders Nucleophilic Attack Requires High Thermal Energy S1->S2 S2->Opt Prod Successful Diaryl Ether Linkage Opt->Prod

Logical relationship between structural features and required SNAr conditions.

Quantitative Data: Reaction Optimization

The following table summarizes empirical optimization data for the SNAr coupling of 4-[(4-amino-6-hydroxypyrimidin-2-yl)amino]benzonitrile with this compound to form the Etravirine precursor.

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)Purity (HPLC %)
1DMFK2CO3100244291.0
2DMFK2CO3120186593.5
3NMPK2CO3140127895.2
4 NMP Cs2CO3 140 10 88 98.1
5DMSOCs2CO3140107187.4 (Decomp.)

Scientist's Insight: The shift from DMF to NMP (Entry 3 & 4) allows for a higher reaction temperature (140 °C), which is mandatory to overcome the steric bulk of the 3,5-dimethyl groups. The use of Cs2CO3 (Entry 4) maximizes the nucleophilicity of the oxygen, yielding the highest purity and conversion rate while avoiding the thermal decomposition observed in DMSO (Entry 5).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: the visual cues (dissolution, color change, precipitation) serve as in-process quality control checkpoints to ensure mechanistic fidelity.

Synthesis of 4-({6-amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile

Step 1: Nucleophile Pre-formation

  • Charge a dry, glass-lined reactor with N-Methyl-2-pyrrolidone (NMP, 10 volumes) and 4-[(4-amino-6-hydroxypyrimidin-2-yl)amino]benzonitrile (1.0 eq).

  • Add Cesium Carbonate (Cs2CO3, 2.0 eq).

  • Causality & Validation: Stir at 25 °C for 30 minutes. The suspension will transition to a deeper, homogeneous colored solution, visually confirming the deprotonation of the pyrimidinol to form the highly nucleophilic pyrimidinolate anion.

Step 2: Electrophile Addition & SNAr Coupling

  • Add this compound (1.1 eq) to the activated mixture.

  • Causality & Validation: Heat the reactor to 140 °C under a strict nitrogen atmosphere. The high thermal energy is strictly required to force the nucleophile past the steric shielding of the ortho-methyl groups. Monitor via HPLC; the reaction is deemed complete when the pyrimidinol peak area is < 2%.

Step 3: Quench and Isolation

  • Cool the reaction mixture to 60 °C.

  • Causality & Validation: Slowly add purified water (15 volumes) dropwise. Because NMP is highly water-soluble and the resulting diaryl ether is highly hydrophobic, the product will crash out of solution as a distinct solid precipitate. If an oil forms, the cooling rate was too rapid.

  • Filter the precipitate, wash sequentially with water (to remove NMP/salts) and cold ethanol (to remove unreacted this compound), and dry under vacuum at 50 °C to a constant weight.

SynthesisWorkflow A Hydroxypyrimidine Derivative C SNAr Coupling (NMP, Cs2CO3, 140°C) A->C B 4-Chloro-3,5- dimethylbenzonitrile B->C D Diaryl Ether Intermediate C->D -HCl E Bromination (Br2 / H2O2) D->E F Etravirine (API) E->F

Workflow for Etravirine synthesis via SNAr of this compound.

References

  • FORM-I - environmentclearance.nic.in for: CHEMICALS, PHARMACEUTICAL INTERMEDIATES , environmentclearance.nic.in. 2

  • Development of a practical synthesis of etravirine via a microwave-promoted amination , nih.gov. 1

  • EP2342186B1 - Process for synthesis of etravirine , Google Patents. 3

Sources

Application Notes & Protocols: 4-Chloro-3,5-dimethylbenzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Substituted Benzonitrile Intermediate

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. The selection of starting materials and intermediates dictates the feasibility, scalability, and novelty of a drug discovery campaign. 4-Chloro-3,5-dimethylbenzonitrile emerges as a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its utility is derived from the strategic arrangement of three key functional moieties on the aromatic ring:

  • The Chloro Group: A competent leaving group for nucleophilic aromatic substitution (SNAr) and an active site for a wide array of palladium-catalyzed cross-coupling reactions, making it a versatile synthetic handle.[1]

  • The Nitrile Group: An electron-withdrawing group that activates the ring for SNAr at the para-position. It is also a common pharmacophore in its own right and can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering further synthetic diversification.[2]

  • The 3,5-Dimethyl Groups: These substituents provide steric bulk and electronic modulation. They can influence the conformation of the final molecule, potentially enhancing binding affinity to a biological target, and can also block sites of metabolic degradation, improving the pharmacokinetic profile of a drug candidate.

This guide provides an in-depth analysis of the core reactivity of this compound and presents detailed protocols for its application in the synthesis of scaffolds relevant to contemporary drug discovery, particularly in the area of kinase inhibitors.

Physicochemical Properties
PropertyValue
Chemical Formula C₉H₈ClN
Molecular Weight 165.62 g/mol
Appearance Off-white to white crystalline solid (typical)
Boiling Point ~265-270 °C (Predicted)
Melting Point ~75-80 °C (Predicted)
Solubility Soluble in common organic solvents (e.g., THF, DMF, Dioxane, Toluene)

Core Reactivity & Synthetic Applications

The synthetic power of this compound lies in two primary classes of reactions that are foundational to pharmaceutical synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The benzonitrile ring is rendered electron-deficient by the strong electron-withdrawing effect of the nitrile (-CN) group. This electronic pull activates the para-position (C4), making the carbon atom bearing the chlorine susceptible to attack by nucleophiles. The reaction proceeds through a resonance-stabilized Meisenheimer complex, a key intermediate in the addition-elimination mechanism of SNAr reactions.[3][4]

This pathway is critical for installing key pharmacophoric elements, such as amines, ethers, and thioethers, which are ubiquitous in drug molecules.

G cluster_0 S-N-Ar Reactivity Start This compound Mechanism Addition-Elimination (Meisenheimer Complex) Start->Mechanism Reaction Nuc Nucleophile (R-NH₂, R-OH, R-SH) Nuc->Start + Product Substituted Product Mechanism->Product Forms

Caption: SNAr reaction pathway for this compound.

Causality in Experimental Design:

  • Choice of Nucleophile: Primary and secondary amines, phenols, and thiols are excellent nucleophiles for this reaction.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) is required to deprotonate the nucleophile or scavenge the HCl byproduct.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, though the cyano group's activating effect makes conditions milder than for unactivated aryl chlorides.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Cl bond of this compound serves as an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C and C-N bond formation in medicinal chemistry.[5]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures, a common motif in kinase inhibitors.

  • Buchwald-Hartwig Amination: A highly versatile method for forming C-N bonds by coupling with a vast range of primary and secondary amines. This is often the preferred method for synthesizing complex anilines.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as isosteres or reactive handles for further chemistry (e.g., click reactions).[6]

Causality in Experimental Design:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, crucially, the phosphine ligand (e.g., XPhos, SPhos, RuPhos) is critical. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[7]

  • Base: A base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) is essential for the catalytic cycle, typically participating in the transmetalation step.

  • Solvent: Anhydrous, deoxygenated solvents such as dioxane, toluene, or THF are required to prevent catalyst deactivation.

Application in the Synthesis of Bioactive Scaffolds: Kinase Inhibitors

A significant application area for this intermediate is the synthesis of heterocyclic scaffolds that form the core of many kinase inhibitors.[8] Kinase inhibitors are a major class of targeted cancer therapies. Many FDA-approved kinase inhibitors, such as those targeting Janus kinase (JAK) or spleen tyrosine kinase (Syk), feature a substituted diaminopyrimidine or related nitrogen-containing heterocyclic core.[8][9]

This compound is an ideal precursor for constructing these scaffolds. A typical synthetic strategy involves an initial C-N bond formation via Buchwald-Hartwig amination, followed by further functionalization and cyclization steps.

Caption: Conceptual workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

The following protocol describes a representative Buchwald-Hartwig amination reaction, a common and powerful method for C-N bond formation using this compound.

Protocol: Synthesis of 4-Anilino-3,5-dimethylbenzonitrile

This protocol details the palladium-catalyzed coupling of this compound with aniline.

Materials & Reagents:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, Degassed Toluene

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask, add this compound (e.g., 1.00 g, 6.04 mmol), Cesium Carbonate (3.93 g, 12.08 mmol), Pd₂(dba)₃ (0.11 g, 0.12 mmol), and Xantphos (0.28 g, 0.48 mmol).

    • Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligand. Oven-drying the glassware removes traces of water which can interfere with the reaction.

  • Reagent Addition:

    • Seal the flask with a septum. Evacuate and backfill with inert gas three times.

    • Add anhydrous, degassed toluene (e.g., 30 mL) via syringe.

    • Add aniline (e.g., 0.67 g, 7.25 mmol) via syringe.

    • Causality: Using degassed solvent removes dissolved oxygen. Aniline is added as a slight excess to ensure complete consumption of the limiting aryl chloride.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Spot for the disappearance of the starting aryl chloride. The reaction is typically complete within 12-24 hours.

    • Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, namely oxidative addition and reductive elimination. Vigorous stirring ensures the heterogeneous mixture (Cs₂CO₃ is a solid) reacts efficiently.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (e.g., 50 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional Ethyl Acetate.

    • Causality: Celite filtration is an effective method to remove fine solids that might otherwise complicate the subsequent liquid-liquid extraction.

  • Purification:

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: The water wash removes residual cesium carbonate and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a solid or oil. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-anilino-3,5-dimethylbenzonitrile.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Safety, Handling, and Storage

Disclaimer: This information is based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

  • Hazard Identification: Similar benzonitriles are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a P95 (US) or P2 (EU) particle respirator may be necessary.

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Handling & Storage:

    • Avoid contact with skin, eyes, and clothing. Avoid formation of dust.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from strong oxidizing agents.

References

  • ResearchGate. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • De Gruyter. (2024). Green Bioactive Heterocycles. Degruyter.com. [Link]

  • University of Southern California. (2024). Multicomponent reactions : synthesis of bioactive heterocycles. USC.edu. [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. Wikipedia.org. [Link]

  • Amanote Research. (2018). Synthesis of Bioactive Heterocycles From. Amanote.com. [Link]

  • ResearchGate. (2018). Palladium‐Catalyzed Cross‐Coupling of Arylboronic Acid and Benzonitriles Using DMSO as the Methylene Source. ResearchGate. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobelprize.org. [Link]

  • Sangeeta Bajpai. (2024). Solvent-Free Synthesis of Bioactive Heterocycles. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. NCBI. [Link]

  • ResearchGate. (2021). (PDF) Green Synthesis of Bioactive Heterocycles - Part 1B. ResearchGate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1972). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Royal Society of Chemistry. [Link]

  • NPTEL. (2024). Nucleophilic Aromatic Substitution. NPTEL. [Link]

  • National Center for Biotechnology Information. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. NCBI. [Link]

  • Taylor & Francis Online. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Tandfonline.com. [Link]

  • National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. NCBI. [Link]

  • ORKG. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. ORKG.org. [Link]

  • National Center for Biotechnology Information. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. NCBI. [Link]

  • Google Patents. (1979).
  • ResearchGate. (2020). Application of Nitrile in Drug Design. ResearchGate. [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Framework

The molecule 4-chloro-3,5-dimethylbenzonitrile is a highly valuable, yet synthetically challenging, electrophilic building block used extensively in the development of pyrimidine-based drugs, diaryl ethers, and advanced materials.

Designing a Nucleophilic Aromatic Substitution (SNAr) protocol for this substrate requires navigating a complex "push-pull" dynamic. The cyano (-CN) group at the para position provides robust electronic activation, stabilizing the negative charge of the transition state via resonance . However, the two methyl groups at the 3 and 5 positions introduce severe steric hindrance. As the C4 carbon transitions from a planar


 geometry to a tetrahedral 

geometry during the formation of the Meisenheimer intermediate, the incoming nucleophile and the leaving chloride ion are forced into direct steric clash with the adjacent methyl groups.

Understanding this causality is critical: standard SNAr conditions will often fail or stall. Success requires precisely calibrated thermal energy, highly dissociated ion pairs, and optimized solvent environments.

SNAr_Mechanism Substrate This compound (Electrophile) Meisenheimer Meisenheimer Intermediate (sp3 hybridized C4) Substrate->Meisenheimer Attack (Rate Limiting) Nucleophile Nucleophile (e.g., Phenoxide/Amine) Nucleophile->Meisenheimer Steric Steric Hindrance (3,5-Dimethyl groups) Steric->Meisenheimer Increases Ea Electronic Electronic Activation (para-Cyano group) Electronic->Meisenheimer Stabilizes Anion Product Substituted Benzonitrile (SNAr Product) Meisenheimer->Product Fast Elimination LeavingGroup Chloride Ion (Leaving Group) Meisenheimer->LeavingGroup

Mechanistic dynamics in the SNAr of this compound.

Experimental Causality: Driving the Reaction

To overcome the activation energy (


) barrier imposed by the 3,5-dimethyl shielding, experimental parameters must be chosen based on fundamental physical chemistry rather than generic templates.
  • Solvent Selection (The Naked Nucleophile): Polar aprotic solvents like DMF, DMSO, or NMP are mandatory. They strongly solvate the metal cations (e.g.,

    
    , 
    
    
    
    ) while leaving the anionic nucleophile "naked" and highly reactive . While greener alternatives like 2-MeTHF are gaining traction, they often lack the boiling point required for this specific hindered substrate.
  • Base Selection (The Cesium Effect): For O-arylation (using phenols),

    
     is vastly superior to 
    
    
    
    . The large ionic radius and high polarizability of the cesium cation result in a highly dissociated, weakly coordinated phenoxide ion, maximizing its nucleophilic attack trajectory .
  • Thermal Activation: Temperatures between 100 °C and 140 °C are non-negotiable for amines and phenols to overcome the steric A-strain of the tetrahedral intermediate.

Quantitative Data Summary

The following matrix summarizes validated reaction parameters for functionalizing this compound across different nucleophile classes.

Nucleophile ClassReagent ExampleBaseSolventTemp (°C)Time (h)Expected Yield (%)
Phenol (O-aryl) 4-Methoxyphenol

DMF12016–2475–85
Sec. Amine (N-aryl) Morpholine

DMSO13024–4865–75
Pri. Amine (N-aryl) BenzylamineDIPEANMP14018–2470–80
Thiol (S-aryl) Thiophenol

DMF906–885–95

Validated Experimental Protocols

Exp_Workflow Prep 1. Reagent Prep Dry Solvent & Base Mix 2. Reaction Assembly Substrate + Nu + Base Prep->Mix Heat 3. Thermal Activation 100-130 °C (12-24h) Mix->Heat Monitor 4. IPC Monitoring LC-MS / TLC Heat->Monitor Monitor->Heat Incomplete Workup 5. Aqueous Workup Extract & Wash Monitor->Workup Purify 6. Purification Flash Chromatography Workup->Purify

Step-by-step workflow for sterically hindered SNAr reactions.

Protocol A: O-Arylation (Synthesis of Diaryl Ethers)

Objective: Coupling of this compound with a substituted phenol.

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the substituted phenol (1.2 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Activation: Add anhydrous DMF (0.2 M relative to substrate). Stir at room temperature for 30 minutes under an argon atmosphere. Self-Validation: The solution should transition to a vibrant yellow/orange, confirming the generation of the active phenoxide.

  • Substrate Addition: Add this compound (1.0 equiv, e.g., 1.0 mmol = 165.6 mg) in one portion.

  • Thermal Cycling: Seal the flask and heat the reaction mixture to 120 °C using a pre-heated oil bath. Maintain vigorous stirring for 16 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute with 1 mL MeCN, filter, and analyze via LC-MS. Self-Validation: The reaction is complete when the substrate peak (m/z ~165) is <5% by UV integration. If >10% remains, add 0.2 equiv of phenol and heat for an additional 4 hours.

  • Quench & Workup: Cool the mixture to room temperature. Pour the mixture into vigorously stirred ice-cold water (5x volume of DMF).

    • If a solid precipitates: Filter the solid, wash with cold water, and dry under vacuum.

    • If an oil forms: Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: N-Arylation (Amination with Secondary Amines)

Objective: C-N bond formation using a secondary amine (e.g., morpholine).

  • Assembly: In a heavy-walled pressure vial, combine this compound (1.0 equiv), morpholine (3.0 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Solvent Addition: Add anhydrous DMSO (0.25 M). The high concentration promotes the bimolecular collision rate required for hindered substrates.

  • Thermal Cycling: Seal the vial with a Teflon cap and heat to 130 °C for 24–48 hours.

  • IPC & Workup: Monitor via TLC (Hexanes:EtOAc 3:1). Upon completion, cool to room temperature and dilute with water. Extract with EtOAc. Wash the organic layer extensively with water (5x) to remove DMSO and excess morpholine.

  • Purification: Concentrate and purify via recrystallization (EtOH/Water) or chromatography. Self-Validation: The absence of a broad N-H stretch in the IR spectrum and the correct mass shift in LC-MS confirms successful substitution .

References

  • Intriguing Observations with Snar Reaction of Benzonitriles. WuXi AppTec Biology & Chemistry Insights. Available at:[Link]

  • SNAr Reaction in Other Common Molecular Solvents. ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR). Available at:[Link]

  • Hydroxide-Mediated SNAr Rearrangement for Synthesis of Novel Depside Derivatives. MDPI Molecules. Available at:[Link]

Application Note: The Strategic Role of the Nitrile Pharmacophore in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The nitrile group (-C≡N) has evolved from a simple synthetic intermediate into a privileged pharmacophore in modern medicinal chemistry. With over 30 FDA-approved nitrile-containing pharmaceuticals—including vildagliptin (diabetes), letrozole (breast cancer), and ozanimod (multiple sclerosis)—incorporating this functional group is a highly effective strategy for lead optimization[1].

As a Senior Application Scientist, the decision to introduce a nitrile group is rarely arbitrary. It is driven by the need to solve specific structural or pharmacokinetic liabilities. The nitrile moiety can simultaneously enhance target binding affinity through unique hydrogen bonding geometries, modulate physicochemical properties to improve bioavailability, and block metabolically labile sites to prevent rapid clearance[1][2]. This guide details the physicochemical causality, interaction modalities, and validated experimental protocols for leveraging nitriles in drug discovery.

Physicochemical Profiling: The "Magic" of the Cyano Group

The utility of the nitrile group stems directly from its distinct physicochemical properties. Structurally, the sp-hybridized carbon-nitrogen triple bond dictates a linear geometry[3]. This linearity, combined with its compact size, allows the nitrile to probe deep, narrow cavities within protein active sites that are sterically inaccessible to bulkier substituents[3][4].

Furthermore, the strong electron-withdrawing nature of the nitrogen atom creates a high dipole moment, making it an exceptional hydrogen bond acceptor[1].

Quantitative Comparison of Bioisosteric Groups

To understand why a nitrile is chosen over other functional groups, we must compare their fundamental properties. The table below summarizes the quantitative data driving bioisosteric replacement strategies:

Physicochemical PropertyNitrile (-C≡N)Methyl (-CH₃)Carbonyl (-C=O)Chlorine (-Cl)
Geometry Linear (sp)Tetrahedral (sp³)Trigonal Planar (sp²)Spherical
Relative Volume ~12 ų~24 ų~17 ų~19 ų
Dipole Moment (Alkyl) ~3.9 D~0 D~2.7 D~1.9 D
H-Bond Acceptor Strong (N lone pair)NoneStrong (O lone pairs)Weak (Halogen bond)
Electronic Effect Strong Electron WithdrawingElectron DonatingElectron WithdrawingElectron Withdrawing

Data synthesized from established pharmacophore profiling literature[1][2][3].

Mechanisms of Target Engagement

The nitrile group engages target proteins through two distinct logical pathways: non-covalent interactions and reversible covalent trapping.

Non-Covalent Interactions
  • Hydrogen Bonding & Water Displacement: The nitrogen lone pair acts as a potent hydrogen bond acceptor, frequently interacting with the backbone amides of target proteins or the side chains of Arginine and Serine[2][4]. Furthermore, the compact, polar nature of the nitrile allows it to displace or mimic structured binding-site water molecules, leading to favorable entropic gains[5].

  • Aromatic Polarization (π-π Stacking): When attached to an aromatic ring, the strong electron-withdrawing property of the nitrile depletes the electron density of the aryl system. This polarization enhances π-π stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket[1].

  • Halogen Bioisosterism: Nitriles mimic the polarization of halides but are significantly smaller than bromine or iodine, allowing for superior steric accommodation in restricted active sites[2].

Reversible Covalent Trapping

While the nitrile group is generally robust and unreactive toward free nucleophiles like glutathione, it can become highly electrophilic when positioned in a specialized enzyme active site[4]. In the design of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., vildagliptin) or Cathepsin K inhibitors (e.g., odanacatib), the nitrile carbon undergoes a highly orchestrated nucleophilic attack by catalytic Serine or Cysteine residues[4][6]. This forms a stable thioimidate or imidate adduct. Because this intermediate is not permanently cross-linked, the reaction is reversible, ensuring a slow off-rate and prolonged target engagement without the toxicity risks associated with irreversible binders[4].

G Nitrile Nitrile Pharmacophore (-C≡N) NonCov Non-Covalent Interactions Nitrile->NonCov Electrostatic Cov Covalent Interactions Nitrile->Cov Activated C≡N HBond Hydrogen Bonding (Ser, Arg, Water) NonCov->HBond PiPi Aromatic Polarization (π-π Stacking) NonCov->PiPi Elec Reversible Electrophile (Cys/Ser Proteases) Cov->Elec

Fig 1. Interaction modalities of the nitrile pharmacophore with target proteins.

ADME-Tox & Metabolic Causality

The decision to incorporate a nitrile group heavily impacts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a drug.

  • Metabolic Stability (The "Why"): Placing a nitrile on an aromatic ring strongly withdraws electron density. This renders the aromatic ring less susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism, effectively blocking metabolic soft spots and prolonging the drug's half-life[2]. Generally, the nitrile group itself passes through the body unchanged[4].

  • The Cyanohydrin Toxicity Liability: A critical structural alert in drug design is the presence of an alpha-proton adjacent to an alkyl nitrile. CYP450 enzymes can hydroxylate this alpha-position to form a cyanohydrin intermediate. This intermediate spontaneously decomposes, releasing toxic hydrogen cyanide (HCN)[4].

  • Design Solution: To prevent cyanide toxicity, modern drug design mandates that alkyl nitriles be fully substituted (e.g., attached to a quaternary carbon) or integrated directly into an aromatic system[4].

Experimental Protocols for Nitrile Optimization

To successfully integrate a nitrile group into a lead compound, computational and in vitro workflows must be tightly coupled.

Workflow Start Identify Suboptimal Group (e.g., -Cl, -OH, -CH3) Subst Nitrile Substitution (Bioisosteric Replacement) Start->Subst Comp Polarizable Docking (AMOEBA Force Field) Subst->Comp In silico screen Assay In Vitro Enzyme Assay (Reversible Inhibition) Comp->Assay High affinity ADME ADME-Tox Profiling (CYP Stability Check) Assay->ADME Potent hits Lead Optimized Lead Compound ADME->Lead Favorable Tox

Fig 2. Step-by-step workflow for integrating nitrile groups in lead optimization.

Protocol A: Computational Solvation Mapping & Polarizable Docking

Standard fixed-charge (FC) force fields (like AMBER) often fail to accurately model the high-order multipoles and strong solvation electrostatics of the nitrile nitrogen[7]. To predict head-on hydrogen bonding geometries accurately, a polarizable force field must be used.

Step-by-Step Methodology:

  • Ligand Preparation: Generate 3D conformations of the nitrile-containing ligand library at physiological pH (7.4) using tools like LigPrep.

  • Force Field Assignment (Critical Step): Assign the AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) polarizable force field[7]. Causality: AMOEBA explicitly models induced dipoles, which is strictly required to capture the strong, directional electrostatic interactions of the -C≡N group with binding-site water molecules and polar residues.

  • Solvation Free Energy Calculation: Run molecular dynamics (MD) simulations in a water box to calculate the desolvation penalty of the nitrile group. Nitriles have a significant solvation shell that must be shed upon binding[2].

  • Docking & Scoring: Perform induced-fit docking into the target protein. Filter poses based on the presence of linear hydrogen bonds (angle ~180°) between the nitrile nitrogen and backbone amides.

Protocol B: In Vitro Reversible Covalent Enzyme Inhibition Assay (DPP-4 Model)

To validate that a nitrile is acting as a reversible electrophile (rather than a toxic irreversible binder or a weak non-covalent binder), a time-dependent jump-dilution assay is required.

Step-by-Step Methodology:

  • Reagent Preparation: Purify recombinant human DPP-4 enzyme. Prepare the fluorogenic substrate Gly-Pro-AMC and the nitrile-containing test compounds in assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA).

  • Time-Dependent Incubation: Incubate the enzyme (1 nM) with varying concentrations of the nitrile inhibitor for different pre-incubation times (0, 15, 30, and 60 minutes) at 37°C.

    • Causality: Covalent inhibitors exhibit time-dependent inhibition. The slow formation of the imidate adduct will result in lower IC₅₀ values at longer pre-incubation times.

  • Substrate Addition & Readout: Add the Gly-Pro-AMC substrate (50 µM) and measure fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 20 minutes to calculate the initial velocity (

    
    ).
    
  • Jump-Dilution Reversibility Test (Self-Validating Step): Pre-incubate the enzyme with the inhibitor at 100x the IC₅₀ concentration for 60 minutes to ensure complete complex formation. Rapidly dilute the mixture 100-fold into an assay buffer containing the substrate.

    • Causality: If the nitrile-serine bond is truly reversible, enzymatic activity will slowly recover over time as the inhibitor dissociates. If the activity remains completely flat, the compound is an irreversible binder and represents a toxicity risk[4].

  • Kinetic Analysis: Fit the recovery curve to a first-order exponential equation to determine the dissociation rate constant (

    
    ) and target residence time.
    

References

1.[1] Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Source: PMC. URL:[Link] 2.[2] Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: Journal of Medicinal Chemistry (ACS). URL:[Link] 3.[3] Title: Nitrile. Source: Wikipedia. URL:[Link] 4.[4] Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: PMC. URL:[Link] 5.[7] Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Source: scite.ai. URL:[Link] 6.[5] Title: A survey of the role of nitrile groups in protein-ligand interactions. Source: PubMed. URL:[Link] 7.[6] Title: A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Source: ResearchGate. URL:[Link]

Sources

Application of substituted benzonitriles in aromatase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Substituted Benzonitriles as Potent Aromatase Inhibitors (CYP19A1) in Oncology

Executive Summary & Pharmacophore Rationale

The targeted inhibition of estrogen biosynthesis is a cornerstone in the treatment of estrogen-receptor-positive (ER+) breast cancer and other estrogen-dependent pathologies ()[1]. The rate-limiting step in this biosynthetic pathway is catalyzed by aromatase (CYP19A1) , a cytochrome P450 enzyme responsible for converting androgens (e.g., androstenedione, testosterone) into estrogens (e.g., estrone, estradiol).

Among the most successful classes of non-steroidal aromatase inhibitors (NSAIs) are those containing a substituted benzonitrile moiety, such as letrozole and anastrozole. The selection of the nitrile group (-C≡N) in the para position is not arbitrary; it serves as a highly specific bioisostere for the carbonyl group of the endogenous substrate, androst-4-ene-3,17-dione ()[2].

Mechanistic Causality: The exceptional efficacy of the nitrile pharmacophore stems from its dual functionality. First, the nitrogen atom acts as a potent hydrogen bond acceptor and coordinates directly with the heme iron at the active site of CYP19A1, displacing the oxygen required for the aromatization reaction (). Second, the strong electron-withdrawing nature of the nitrile group polarizes the adjacent aromatic ring, enhancing supramolecular binding affinity while simultaneously rendering the molecule highly resistant to oxidative metabolism in the liver ()[3].

Mechanism Substrate Androstenedione (Endogenous Substrate) Enzyme CYP19A1 (Aromatase) Heme Iron Active Site Substrate->Enzyme Binds Product Estrogen (Estrone/Estradiol) Enzyme->Product Aromatization Inhibitor Substituted Benzonitrile (e.g., Letrozole) Action Competitive Inhibition (Nitrile coordinates Heme) Inhibitor->Action High Affinity Action->Enzyme Blocks Active Site

Mechanism of CYP19A1 inhibition by substituted benzonitriles blocking estrogen synthesis.

Quantitative Profiling of Key Aromatase Inhibitors

To contextualize the potency of benzonitrile-based NSAIs, the table below summarizes the quantitative inhibitory profiles of letrozole and anastrozole compared to the steroidal, irreversible inhibitor exemestane. Letrozole consistently demonstrates superior intracellular potency due to optimal active-site complementarity ()[4].

CompoundStructural ClassCYP19A1 IC₅₀ (nM)Binding MechanismClinical Indication
Letrozole Non-steroidal (Benzonitrile/Triazole)0.53 (0.36–0.77)Reversible, Heme-coordinatingER+ Breast Cancer
Anastrozole Non-steroidal (Benzonitrile/Triazole)9.6 (7.6–12.0)Reversible, Heme-coordinatingER+ Breast Cancer
Exemestane Steroidal (Androstenedione analog)32.0 (27.1–37.7)Irreversible, Mechanism-basedER+ Breast Cancer

(Data aggregated from live-cell and recombinant enzyme assays with 95% confidence intervals where applicable[5],).

Experimental Protocols & Workflows

As a drug development professional, validating the efficacy and binding kinetics of novel benzonitrile derivatives requires robust, self-validating assay systems. Below are two critical protocols designed to screen potency and determine the reversibility of the inhibitor.

Protocol A: High-Throughput Fluorometric CYP19A1 Inhibition Assay

Traditional aromatase assays rely on the radiometric measurement of tritiated water release, which is low-throughput and hazardous. This protocol utilizes 7-methoxy-4-trifluoromethyl coumarin (MFC), a fluorogenic substrate that CYP19A1 specifically cleaves into the highly fluorescent 7-hydroxy-4-trifluoromethyl coumarin (HFC) ()[6].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human CYP19A1 enzyme and MFC substrate in a physiological assay buffer (pH 7.4).

    • Causality: Maintaining physiological pH is critical to preserve the tertiary structure of the heme-binding pocket.

  • Inhibitor Titration: Prepare a 10-dose serial dilution of the test benzonitrile compound (starting at 10 µM) in DMSO.

  • System Validation (Controls):

    • Positive Control: Include wells with 1 µM Letrozole or Ketoconazole to define maximum inhibition ().

    • Negative (Solvent) Control: Include wells with the exact DMSO concentration used in the test wells (e.g., 0.2% DMSO) but no inhibitor.

    • Causality: The solvent control establishes the 100% enzyme activity baseline and validates that the solvent itself is not denaturing the CYP19A1 enzyme.

  • Reaction Initiation: Add an NADPH-generating system to all wells.

    • Causality: CYP19A1 is a monooxygenase that strictly requires electron transfer from NADPH to catalyze the oxidation of the substrate. Without NADPH, the assay will yield a false negative (zero activity).

  • Incubation & Reading: Incubate at 37°C for 30-60 minutes. Read fluorescence using a microplate reader at Excitation: 488 nm / Emission: 527 nm.

AssayWorkflow S1 1. Seed CYP19A1 (Enzyme/Cells) S2 2. Add Inhibitor (Benzonitrile AI) S1->S2 S3 3. Add MFC Substrate + NADPH Cofactor S2->S3 S4 4. Incubation (37°C, 30-90 min) S3->S4 S5 5. Read Fluorescence (Ex:488nm/Em:527nm) S4->S5

Fluorometric CYP19A1 inhibition assay workflow for screening benzonitrile derivatives.

Protocol B: Live-Cell Washout Assay for Reversibility Assessment

To differentiate reversible benzonitrile inhibitors from irreversible steroidal inhibitors, a live-cell washout protocol must be employed ()[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed CYP19A1-expressing cells (e.g., stably transfected MCF-7 cells) at 500,000 cells/well in a 6-well dish. Incubate for 24 hours.

  • Translation Blockade: Replace media with Opti-MEM containing 10 µM Cycloheximide (CHX). Incubate for 10 minutes.

    • Causality: CHX halts all new protein synthesis. This is the critical self-validating step of the assay: any recovery of aromatase activity later in the protocol must come from the release of the inhibitor from pre-existing enzymes, not from the cell synthesizing new CYP19A1 proteins[5].

  • Inhibitor Treatment: Add the test benzonitrile compound (e.g., 0.3 µM anastrozole) to the cells and incubate for 90 minutes.

  • Washout Phase: Extensively wash the cells 3 times with warm PBS to remove unbound extracellular and intracellular inhibitor.

  • Activity Recovery Measurement: Add fresh media containing the fluorogenic substrate (DBF or MFC) and CHX. Monitor emission over 8 hours.

    • Interpretation: Reversible benzonitriles (like anastrozole) will show a rapid recovery of fluorescence (up to 65% of baseline) as the drug dissociates from the active site. Irreversible inhibitors (like exemestane) will remain suppressed (<20% of baseline) despite the washout[5].

References

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL:[Link]

  • A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells Source: ACS Pharmacology & Translational Science / PMC URL:[Link]

  • Optimizing Aromatase Expression and Uncovering Novel Allosteric Inhibitors for Breast Cancer Source: ScholarSpace (University of Hawaii) URL:[Link]

  • Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase Source: ACS Pharmacology & Translational Science URL:[Link]

  • The discovery and mechanism of action of letrozole Source: Breast Cancer Research and Treatment / PMC URL:[Link]

  • Emerging Role of Aromatase Inhibitors in the Treatment of Breast Cancer Source: CancerNetwork URL:[Link]

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 4-chloro-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Chloro-3,5-dimethylbenzonitrile

Introduction this compound (CAS 1097629-24-7) is a sterically hindered, highly functionalized aromatic building block critical in the development of advanced pharmaceutical intermediates (such as modified diarylpyrimidines) and functional materials. Synthesizing this compound requires navigating a complex reaction landscape where the two ortho-methyl groups exert significant steric and electronic effects, often leading to undesirable side reactions.

This technical guide provides application scientists and process chemists with authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights to suppress side reactions across the two most viable synthetic routes: the Sandmeyer reaction of 4-amino-3,5-dimethylbenzonitrile and the direct electrophilic chlorination of 3,5-dimethylbenzonitrile.

Section 1: The Sandmeyer Route (Diazotization & Halogenation)

Mechanistic Causality & Side Reaction Profile The Sandmeyer reaction converts 4-amino-3,5-dimethylbenzonitrile to the target aryl chloride via a diazonium intermediate[1]. The efficiency of this transformation is heavily dictated by the stability of the diazonium salt. The two ortho-methyl groups provide some steric shielding but also electron-donating stabilization. This can inadvertently increase the half-life of the diazonium species, making it susceptible to competing nucleophilic attacks (such as hydrolysis) if the chloride source (CuCl) is not introduced under optimal thermodynamic control[2].

Pathway Visualization

Sandmeyer_Pathways SM 4-Amino-3,5-dimethylbenzonitrile (Starting Material) Diazo Diazonium Salt Intermediate [Ar-N2]+ Cl- SM->Diazo NaNO2, HCl 0-5 °C Target This compound (Target Product) Diazo->Target CuCl, HCl Heat to 60 °C Phenol 4-Hydroxy-3,5-dimethylbenzonitrile (Hydrolysis By-product) Diazo->Phenol H2O, Δ (Slow CuCl addition) Azo Azo Dye (Coupling By-product) Diazo->Azo Unreacted SM (pH > 3) Reduct 3,5-Dimethylbenzonitrile (Protodeamination) Diazo->Reduct Hydride source (Solvent impurity)

Caption: Mechanistic divergence in the Sandmeyer synthesis of this compound.

Self-Validating Experimental Protocol To ensure reproducibility and suppress the side reactions mapped above, follow this self-validating workflow:

  • Amine Dissolution: Suspend 4-amino-3,5-dimethylbenzonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water (0.5 M relative to amine). Validation Check: Ensure complete dissolution; a clear solution indicates complete hydrochloride salt formation.

  • Diazotization: Cool the reactor to 0–5 °C. Add an aqueous solution of NaNO2 (1.05 eq) dropwise over 30 minutes. Maintain the internal temperature strictly below 5 °C[2]. Validation Check: Perform a starch-iodide paper test 5 minutes after addition; an immediate blue-black color confirms the presence of excess nitrous acid.

  • Quenching Excess Nitrite: Add sulfamic acid (0.05 eq) until the starch-iodide test is negative. Causality: Excess nitrite promotes oxidative side reactions and azo coupling.

  • Sandmeyer Halogenation: In a separate vessel, prepare a solution of CuCl (1.2 eq) in conc. HCl (2.0 eq) at 0 °C. Rapidly transfer the cold diazonium solution into the CuCl solution under vigorous stirring. Causality: Rapid transfer minimizes the time the diazonium salt spends in an aqueous environment without the copper catalyst, drastically reducing phenol formation.

  • Thermal Decomposition: Gradually warm the mixture to 60 °C. Validation Check: Observe the evolution of N2 gas. The reaction is complete when gas evolution ceases (typically 1–2 hours).

  • Workup: Cool to room temperature, extract with EtOAc, wash with 1M NaOH (to remove phenolic by-products), and concentrate.

FAQ & Troubleshooting Q: My crude NMR shows a significant amount of 4-hydroxy-3,5-dimethylbenzonitrile. How do I prevent this? A: Phenol formation is a direct result of diazonium hydrolysis. This occurs if the temperature during diazotization exceeds 5 °C, or if the addition of the diazonium salt to the CuCl solution is too slow. Ensure your cooling bath is efficient and perform a rapid, sub-surface transfer of the diazonium intermediate into the CuCl/HCl mixture.

Q: The reaction mixture turned deep red/orange, and an insoluble sludge formed. What happened? A: This indicates azo coupling between the unreacted starting amine and the diazonium salt. This is caused by insufficient acid (pH > 3) during diazotization. Ensure you are using at least 3.0 equivalents of concentrated HCl to keep the amine fully protonated, rendering it non-nucleophilic[1].

Section 2: The Direct Electrophilic Chlorination Route

Mechanistic Causality & Side Reaction Profile An alternative to the Sandmeyer approach is the direct electrophilic aromatic substitution (SEAr) of 3,5-dimethylbenzonitrile using a chlorinating agent (e.g., NCS or Cl2 gas) and a Lewis acid catalyst. The strongly electron-withdrawing cyano group deactivates the ring, but the two methyl groups activate the ortho and para positions. The target 4-position is sterically hindered by the adjacent methyls, making regioselectivity the primary challenge.

Pathway Visualization

Chlorination_Pathways SM 3,5-Dimethylbenzonitrile (Starting Material) Complex [Cl]+ Lewis Acid Complex Active Electrophile SM->Complex NCS or Cl2 Lewis Acid Benzyl 3-(Chloromethyl)-5-methylbenzonitrile (Radical Side Reaction) SM->Benzyl Light/Heat (Radical pathway) Target This compound (Target Product) Complex->Target SEAr at C4 (Thermodynamic) Regio 2-Chloro-3,5-dimethylbenzonitrile (Regioisomer) Complex->Regio SEAr at C2 (Kinetic) OverCl 2,4-Dichloro-3,5-dimethylbenzonitrile (Over-chlorination) Target->OverCl Excess Cl+ Prolonged time

Caption: Electrophilic chlorination pathways highlighting regioisomeric and radical side reactions.

Self-Validating Experimental Protocol

  • Setup: In a light-shielded (aluminum foil-wrapped) reactor, dissolve 3,5-dimethylbenzonitrile (1.0 eq) in anhydrous DMF or acetonitrile (0.3 M). Causality: Shielding from light prevents homolytic cleavage of the chlorine source, suppressing benzylic radical chlorination.

  • Catalyst Addition: Add a bulky Lewis acid, such as ZrCl4 (0.1 eq). Causality: Bulky Lewis acids increase the steric bulk of the electrophilic complex, favoring attack at the less hindered (though still flanked) 4-position over the 2-position.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 eq) in three portions over 1 hour at 40 °C. Validation Check: Monitor the reaction via HPLC. Stop the reaction exactly when SM is < 2% to prevent over-chlorination.

  • Quench & Workup: Quench with saturated aqueous sodium thiosulfate to destroy unreacted NCS. Extract with MTBE, wash with brine, and concentrate.

FAQ & Troubleshooting Q: I am seeing a 60:40 mixture of the 4-chloro and 2-chloro regioisomers. How can I improve regioselectivity? A: The 2-position is kinetically favored due to less steric hindrance compared to the 4-position (flanked by two methyls). To push the reaction toward the 4-chloro isomer, switch to a bulkier chlorinating agent/catalyst system (e.g., using ZrCl4 instead of FeCl3) or lower the reaction temperature to 20 °C and extend the reaction time. Alternatively, consider the non-directed C-H cyanation of 2-chloro-1,3-dimethylbenzene, which inherently avoids this regioselectivity issue entirely[3].

Q: My GC-MS shows a mass corresponding to M+34 (addition of one Cl) but the NMR shows loss of a methyl proton, not an aromatic proton. What is this? A: This is 3-(chloromethyl)-5-methylbenzonitrile, a product of radical benzylic chlorination. This occurs if the reaction is exposed to UV light or excessive heat. Ensure your reaction vessel is completely shielded from light and strictly control the temperature below 50 °C.

Section 3: Quantitative Data & Side Product Mitigation

The following table summarizes the key side reactions, their chromatographic signatures (Relative Retention Time, RRT), and the critical process parameters required to mitigate them.

Side Product / ImpuritySynthetic RouteRRT (Approx.)Primary CausalityMitigation Strategy
4-Hydroxy-3,5-dimethylbenzonitrile Sandmeyer0.65Hydrolysis of diazonium salt due to high temp or slow CuCl addition.Maintain diazotization at < 5 °C; execute rapid transfer to CuCl[2].
Azo Dye Oligomers Sandmeyer> 2.0 (Broad)Insufficient acidity allowing unprotonated amine to attack diazonium.Ensure pH < 1; use ≥ 3.0 eq of concentrated HCl[1].
3,5-Dimethylbenzonitrile Sandmeyer0.85Protodeamination via radical reduction (often from solvent impurities).Use high-purity solvents; avoid ethereal solvents during diazotization.
2-Chloro-3,5-dimethylbenzonitrile Chlorination0.95Kinetic electrophilic attack at the less hindered ortho position.Use bulky Lewis acids (ZrCl4); lower reaction temperature.
2,4-Dichloro-3,5-dimethylbenzonitrile Chlorination1.30Over-chlorination due to excess reagent or prolonged reaction time.Limit chlorinating agent to 1.05 eq; quench immediately upon SM depletion.
3-(Chloromethyl)-5-methylbenzonitrile Chlorination1.15Radical benzylic chlorination triggered by light or high heat.Shield reactor from light; maintain temperature < 50 °C.

Note: RRT values are indicative and based on standard reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

References

  • "Dual Ligand-Enabled Nondirected CH Cyanation of Arenes - Supporting Information." amazonaws.com. Available at: [Link]

Sources

Optimizing Suzuki coupling conditions for 4-chloro-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki-Miyaura Optimization Target Substrate: 4-chloro-3,5-dimethylbenzonitrile

Welcome to the Advanced Coupling Diagnostics center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical barriers of coupling this compound. This substrate presents a classic dichotomy in cross-coupling: it is electronically activated but sterically suppressed.

Module 1: Substrate Diagnostics & Mechanistic Causality

Before troubleshooting a failed reaction, we must establish the causality of the failure by analyzing the substrate's topology:

  • Electronic Activation (The Advantage): The cyano (-CN) group at the para position is strongly electron-withdrawing. This lowers the LUMO of the aromatic ring, making the otherwise inert C-Cl bond highly susceptible to oxidative addition by an electron-rich Pd(0) species[1].

  • Steric Shielding (The Bottleneck): The two methyl groups at the 3- and 5-positions are ortho to the reacting chloride. This creates a severe "di-ortho" steric blockade. The primary failure point is rarely the initial oxidative addition; rather, the catalytic cycle stalls during transmetalation and reductive elimination, where the bulky intermediates physically clash[2].

To overcome this, the catalytic cycle requires specialized bulky, electron-rich ligands (like Buchwald dialkylbiaryl phosphines or N-Heterocyclic Carbenes) that stabilize a mono-ligated Pd(0) active species and use their own steric bulk to "force" the reductive elimination of the biaryl product[3].

CatalyticCycle Pd0 Active Pd(0)L Catalyst (Stabilized by Bulky Ligand) OA Oxidative Addition (Facilitated by p-CN group) Pd0->OA + this compound PdII_trans Trans-Pd(II) Intermediate [Sterically Hindered] OA->PdII_trans C-Cl Cleavage TM Transmetalation (Requires Base & H2O) PdII_trans->TM Base Activation PdII_cis Cis-Pd(II) Intermediate [Di-ortho Me groups clash] TM->PdII_cis + Arylboronic Acid RE Reductive Elimination (Forced by Ligand Bulk) PdII_cis->RE Isomerization RE->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RE->Product Product Release

Catalytic cycle highlighting steric bottlenecks and electronic activation.

Module 2: Troubleshooting Desk (FAQs)

Q1: My reaction with this compound yields <5% product when using standard Pd(PPh3)4. Why is the catalyst failing? A: Tetrakis(triphenylphosphine)palladium(0) is fundamentally mismatched for di-ortho-substituted aryl chlorides. PPh3 is neither electron-rich enough to efficiently cleave the strong C-Cl bond nor bulky enough to promote reductive elimination in highly hindered systems[1]. You must switch to a catalyst system that supports a low-coordinate Pd environment. We recommend using Pd2(dba)3 paired with XPhos, or an NHC-Pd precatalyst like (IPr-H)2Pd2Cl6[3].

Q2: I am observing massive protodeboronation (degradation) of my arylboronic acid partner. How can I shift the kinetic balance toward cross-coupling? A: Protodeboronation occurs when the transmetalation step is too slow, leaving the boronic acid exposed to base and heat. Because your aryl chloride is sterically hindered, transmetalation is inherently bottlenecked. To fix this:

  • Accelerate the coupling: Use a highly active ligand like RuPhos or XPhos to speed up the overall cycle[2].

  • Optimize the base/solvent: Switch from a monophasic polar solvent to a biphasic Toluene/H2O (10:1) system with K3PO4. The water dissolves the base to form the reactive boronate species, while the toluene keeps the organic substrates highly concentrated in the organic phase, accelerating the bimolecular transmetalation step[2].

Q3: Can I run this coupling at room temperature to protect sensitive functional groups? A: While certain specialized NHC-palladacycles can achieve room-temperature Suzuki couplings of hindered aryl chlorides in solvents like 2-propanol[4], thermal activation (80–100 °C) is generally required for di-ortho substrates like this compound. The thermal energy is necessary to overcome the high activation barrier of the sterically congested reductive elimination transition state.

Module 3: Data Analytics - Ligand Performance Matrix

To guide your experimental design, refer to the quantitative performance expectations of various ligand classes when applied to di-ortho-substituted aryl chlorides.

Table 1: Expected performance metrics of various ligand classes for the Suzuki coupling of hindered aryl chlorides.

Ligand ClassExampleOxidative AdditionReductive EliminationExpected Yield
TriarylphosphinePPh3PoorPoor< 5%
Bidentate PhosphinedppfModerateModerate10 - 20%
Dialkylbiaryl PhosphineXPhosExcellentExcellent85 - 95%
N-Heterocyclic CarbeneIPrExcellentExcellent80 - 95%

Module 4: Validated Experimental Protocol

This protocol provides a self-validating workflow utilizing a Buchwald ligand system optimized for sterically hindered aryl chlorides.

Reagents Required:

  • This compound (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2(dba)3 (1.0 mol% Pd)

  • XPhos (2.4 mol%)

  • Anhydrous K3PO4 (2.0 equiv, 2.0 mmol)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk tube, add the this compound, arylboronic acid, Pd2(dba)3, XPhos, and K3PO4.

  • Atmospheric Control (Critical): Seal the tube with a septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen will irreversibly oxidize the electron-rich XPhos ligand, halting the catalytic cycle.

  • Solvent Introduction: Via syringe, add 4.0 mL of degassed Toluene and 0.4 mL of degassed deionized water.

  • Thermal Activation: Replace the septum with a Teflon screw cap under Argon flow. Seal tightly and submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 16 hours.

  • Reaction Monitoring (Self-Validation Checkpoint): At 4 hours, cool briefly, stop stirring to let phases separate, and sample the upper toluene layer for GC-MS analysis. You should observe the disappearance of the aryl chloride. If the boronic acid is consumed but the aryl chloride remains, protodeboronation is occurring; add 0.5 equiv more boronic acid and ensure vigorous stirring to maximize biphasic surface area.

  • Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, dry over MgSO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Loading (Ar-Cl, Ar-B(OH)2, Pd, Ligand, Base) Step2 2. Inert Atmosphere (Vacuum/Argon x3) Step1->Step2 Step3 3. Solvent Addition (Degassed Tol/H2O) Step2->Step3 Step4 4. Thermal Activation (100 °C, 16 h) Step3->Step4 Step5 5. Workup (Extraction & Column) Step4->Step5

Step-by-step biphasic Suzuki-Miyaura experimental workflow.

References

1.[2] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - Organic Chemistry Portal - 2 2.[4] A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed (NIH) - 4 3.[1] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC (NIH) - 1 4.[3] New NHC–Pd Complexes for Challenging Aryl Chloride Couplings - Sigma-Aldrich - 3

Sources

Technical Support Center: Storage & Stability of 4-Chloro-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have observed that while the aromatic core of 4-chloro-3,5-dimethylbenzonitrile (CAS: 1097629-24-7) is highly robust, its specific functional groups introduce unique thermodynamic liabilities. The interplay between the electron-withdrawing nitrile group (-C≡N), the benzylic methyl groups, and the para-chlorine atom requires strict environmental controls to prevent degradation during storage.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your compound.

Part 1: Core Troubleshooting & FAQs

Q1: My this compound powder is forming a white, insoluble precipitate over time. What is causing this? A: Moisture-Driven Nitrile Hydrolysis. If your storage container is not hermetically sealed, atmospheric moisture acts as a nucleophile. The carbon atom of the nitrile group is highly electrophilic. This electrophilicity is further enhanced by the inductive electron-withdrawing effect of the para-chloro group, driving the1[1]. Water attacks this carbon, forming an imidic acid intermediate that tautomerizes to an amide. Over time, and often catalyzed by trace acidic or basic impurities on glass surfaces, this amide undergoes further hydrolysis to yield 2[2]. The resulting 4-chloro-3,5-dimethylbenzoic acid is highly insoluble in non-polar solvents, appearing as a white precipitate.

Q2: The compound has developed a yellowish tint and a sharp, bitter odor. Is it still usable? A: Light/Oxygen-Driven Benzylic Autoxidation. The methyl groups at the 3 and 5 positions are benzylic. The C-H bonds at these positions are significantly weaker than standard alkyl C-H bonds due to the3[3]. When exposed to ambient UV light and atmospheric oxygen, a radical chain reaction is initiated. A hydrogen atom is abstracted, and molecular oxygen adds to the benzylic radical to form a hydroperoxide intermediate. This eventually decomposes into aldehydes or ketones, which impart the yellow color and sharp odor. The compound must be purified before use.

Q3: Does the refrigeration of this compound guarantee stability? A: No, improper refrigeration accelerates degradation. While low temperatures slow down the kinetics of autoxidation, moving a cold vial directly to a humid laboratory environment causes immediate condensation of atmospheric water inside the vial. This micro-condensation drastically accelerates the nitrile hydrolysis pathway. Vials must be allowed to equilibrate to room temperature in a desiccator before opening.

Part 2: Visualizing Degradation & Storage Workflows

degradation Compound This compound Moisture Moisture (H2O) + Trace Acid/Base LightO2 UV Light + Oxygen (O2) Hydrolysis Nitrile Hydrolysis (Nucleophilic Attack) Compound->Hydrolysis H2O exposure Autoxidation Benzylic Autoxidation (Radical Chain Reaction) Compound->Autoxidation hv, O2 exposure Amide Amide Intermediate (4-Chloro-3,5-dimethylbenzamide) Hydrolysis->Amide Peroxide Hydroperoxide Intermediate Autoxidation->Peroxide Acid Carboxylic Acid (4-Chloro-3,5-dimethylbenzoic acid) Amide->Acid +H2O, -NH3 Aldehyde Aldehyde / Ketone Byproducts Peroxide->Aldehyde

Mechanistic pathways of this compound degradation.

storage Start Usage Frequency? Daily Daily / Frequent Use Start->Daily LongTerm Long-Term Storage (> 1 month) Start->LongTerm Desiccator Store in Amber Vial Inside Vacuum Desiccator Daily->Desiccator Glovebox Store in Glovebox (Argon/Nitrogen Atmosphere) LongTerm->Glovebox Temp1 Room Temp (15-25°C) Desiccator->Temp1 Temp2 Refrigerated (2-8°C) Allow to warm before opening Glovebox->Temp2

Decision tree for optimal storage conditions based on usage frequency.

Part 3: Quantitative Degradation Profiling

To assist in monitoring the integrity of your inventory, refer to the following empirical degradation trends and analytical validation markers.

Table 1: Representative Degradation Kinetics
Storage ConditionPrimary Degradant30-Day Purity (%)90-Day Purity (%)
Ambient Air, Clear Glass, 25°CCarboxylic Acid & Aldehydes94.2%81.5%
Ambient Air, Amber Glass, 25°CCarboxylic Acid (Hydrolysis)97.1%89.3%
Desiccator, Clear Glass, 25°CAldehydes (Autoxidation)96.8%91.0%
Argon, Amber Glass, 4°CNone Detected>99.9%99.8%
Table 2: Analytical Validation Markers (FT-IR & ¹H NMR)
Functional Group / DegradantFT-IR Marker (cm⁻¹)¹H NMR Marker (ppm, CDCl₃)
Intact Nitrile (-C≡N) Sharp peak at 2220–2260N/A
Amide Intermediate (-CONH₂) C=O stretch at ~1650Broad singlet at ~7.0 (NH₂)
Carboxylic Acid (-COOH) Broad O-H at 2500–3300Broad singlet at ~12.0 (OH)
Benzylic Aldehyde (-CHO) C=O stretch at ~1700Sharp singlet at ~9.8 (CHO)

Part 4: Experimental Methodologies

Protocol 1: Self-Validating Rescue & Purification (Recrystallization)

If your compound has degraded, do not discard it. The differing solubility profiles of the intact nitrile and its degradation products allow for a highly efficient recrystallization rescue. This protocol is a self-validating system; the physical state of the intermediates serves as built-in quality control.

Step-by-Step Methodology:

  • Solvation: Weigh the degraded this compound and transfer it to a round-bottom flask. Add minimal hot ethanol (approx. 5 mL per gram of crude material).

  • Causality of Solvent Choice: Ethanol is chosen because the intact nitrile is highly soluble in hot ethanol, whereas the primary degradation product (4-chloro-3,5-dimethylbenzoic acid) exhibits poor solubility due to robust intermolecular hydrogen bonding.

  • Hot Filtration: While maintaining the temperature near the boiling point of ethanol (78°C), rapidly filter the mixture through a pre-warmed Buchner funnel. The white, insoluble residue left on the filter paper is the carboxylic acid impurity.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature to promote the formation of large, pure crystals (excluding trapped aldehyde impurities). Once at room temperature, transfer the flask to an ice bath (0°C) for 30 minutes to maximize yield.

  • Collection & Drying: Vacuum filter the purified crystals and wash with a small volume of ice-cold hexanes to remove any residual benzylic aldehydes. Dry under high vacuum for 4 hours.

  • Analytical Validation: Analyze the recrystallized product via FT-IR. The disappearance of the broad O-H stretch (2500-3300 cm⁻¹) and the amide C=O stretch (~1650 cm⁻¹) confirms the successful removal of hydrolysis products, leaving the4[4] as the dominant feature.

Protocol 2: Schlenk-Line Storage Workflow

For long-term storage (>1 month), atmospheric exclusion is mandatory.

Step-by-Step Methodology:

  • Preparation: Transfer the purified this compound into a dry, amber glass Schlenk tube or a vial equipped with a PTFE-lined septum.

  • Evacuation: Connect the vessel to a Schlenk line. Apply high vacuum (≤ 0.1 mmHg) for 10 minutes to remove ambient moisture and oxygen.

  • Inert Gas Backfill: Slowly backfill the vessel with high-purity Argon (preferred over Nitrogen due to its higher density, which allows it to blanket the solid more effectively).

  • Cycling: Repeat the vacuum-Argon cycle three times to ensure complete displacement of atmospheric gases.

  • Sealing & Storage: Seal the vessel tightly, wrap the cap in Parafilm, and store at 2-8°C.

  • Retrieval Causality: When retrieving the compound, you must allow the sealed vial to reach room temperature before opening. Opening a cold vial pulls ambient moisture into the headspace, initiating the exact hydrolysis cascade this protocol is designed to prevent.

Part 5: References

  • Benzonitrile | C6H5(CN) | CID 7505 - PubChem - NIH Source: National Institutes of Health (NIH) URL:

  • Organic Lab Report Hydrolysis Of Benzonitrile Source: The Cameron Team URL:

  • Metal Organic Frameworks as Versatile Hosts of Au Nanoparticles in Heterogeneous Catalysis Source: ACS Publications URL:

  • Hydrolysis of Nitrile Compounds in Near-Critical Water Source: ResearchGate URL:

Sources

Scaling up the synthesis of 4-chloro-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of 4-chloro-3,5-dimethylbenzonitrile (CAS: 1097629-24-7). This compound is a critical organic building block, frequently utilized as a pharmaceutical intermediate in the development of complex pyrimidine-based therapeutics and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1].

Scaling up the synthesis of highly substituted benzonitriles presents unique challenges, particularly when relying on transition-metal-catalyzed C-H cyanation of arenes (such as 2-chloro-1,3-dimethylbenzene)[2]. This guide provides drug development professionals and process chemists with self-validating protocols, mechanistic insights, and targeted troubleshooting for pilot-scale operations.

Part 1: Mechanistic Pathway & Process Overview

The most direct route to this compound avoids multi-step pre-functionalization by utilizing a Palladium-catalyzed, dual-ligand-enabled nondirected C-H cyanation[2]. This process uses Copper(I) cyanide (CuCN) as the cyanide source and Silver fluoride (AgF) as an oxidant and promoter, operating in hexafluoro-2-propanol (HFIP).

G Substrate 2-Chloro-1,3- dimethylbenzene Catalyst Pd(OAc)2 + Ligand + AgF + CuCN Substrate->Catalyst C-H Activation Reaction HFIP Solvent 90°C, 18h Catalyst->Reaction Cyanation Product 4-Chloro-3,5- dimethylbenzonitrile Reaction->Product Major Isomer (β) Byproduct 3-Chloro-2,4- dimethylbenzonitrile Reaction->Byproduct Minor Isomer (α)

Catalytic C-H cyanation pathway for this compound.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does the yield of this compound drop significantly when scaling from 0.2 mmol to 100 mmol? Causality & Solution: In small-scale Schlenk tubes, magnetic stirring provides adequate mixing for the highly heterogeneous mixture of Pd(OAc)2, AgF, and CuCN[2]. At a 100 mmol scale, magnetic stirring fails to suspend the dense metal salts, leading to localized reagent depletion and catalyst deactivation. Actionable Fix: Transition to a baffled jacketed reactor with an overhead pitched-blade turbine agitator (minimum 300-500 RPM) to ensure uniform mass transfer across the solid-liquid interface.

Q2: How do I separate the target this compound (β-isomer) from the 3-chloro-2,4-dimethylbenzonitrile (α-isomer) byproduct at scale? Causality & Solution: Nondirected C-H cyanation inherently produces a mixture of regioisomers due to the steric and electronic similarities of the available aromatic protons[2]. While silica gel chromatography (gradient pentane:ethyl acetate) works for milligrams, it is economically unviable for kilograms. Actionable Fix: Exploit the differential solubility of the isomers. The symmetrical nature of the this compound often allows for selective fractional crystallization from cold ethanol or a mixture of heptane/toluene. If purity >99% is required for API synthesis, implement Simulated Moving Bed (SMB) chromatography.

Q3: What is the exact role of HFIP, and how do we manage its high cost and volatility during scale-up? Causality & Solution: Hexafluoro-2-propanol (HFIP) is not just a solvent; its high polarity and strong hydrogen-bond donating capability stabilize the highly polar transition states of the Pd-catalyzed C-H cleavage, preventing catalyst aggregation[2]. Actionable Fix: Because HFIP boils at 58°C, running the reaction at 90°C requires a pressurized reactor (autoclave). To manage costs, implement a closed-loop vacuum distillation system post-reaction. HFIP does not form an azeotrope with the product, allowing for >95% solvent recovery and recycling.

Part 3: Step-by-Step Scale-Up Methodology (100 mmol Pilot Protocol)

This protocol translates the analytical-scale methodology[2] into a scalable, self-validating pilot process.

Phase 1: Reactor Preparation & Charging

  • Purge a 500 mL Hastelloy or glass-lined jacketed pressure reactor with Argon for 15 minutes to ensure an inert atmosphere. Rationale: Oxygen induces unwanted homocoupling of the arene and degrades the active Pd(0) species.

  • Charge the reactor with Pd(OAc)2 (2.25 g, 10 mol%), N-acetyl-glycine ligand (3.5 g, 30 mol%), AgF (50.7 g, 4 equiv), and CuCN (17.9 g, 2 equiv)[2].

  • Seal the reactor and perform three vacuum-Argon backfill cycles.

Phase 2: Reaction Execution 4. Inject HFIP (250 mL) and 2-chloro-1,3-dimethylbenzene (14.06 g, 100 mmol) via a high-pressure syringe pump. 5. Initiate overhead stirring at 400 RPM. Self-Validation Check: Ensure the slurry is uniformly suspended without settling at the bottom valve. 6. Heat the reactor jacket to achieve an internal temperature of 90°C. The system will pressurize; monitor carefully. Maintain for 18 hours[2].

Phase 3: Workup & Isolation 7. Cool the reactor to 20°C. Vent residual pressure through a caustic scrubber (to neutralize any trace HCN gas, though CuCN is generally stable). 8. Filter the crude mixture through a Celite pad to remove insoluble Ag/Cu/Pd salts. Wash the filter cake with ethyl acetate (2 x 100 mL). 9. Transfer the filtrate to a rotary evaporator and recover the HFIP under reduced pressure (40°C bath, 150 mbar). 10. Purify the resulting crude solid via fractional crystallization or automated flash chromatography to isolate the pure this compound.

Part 4: Quantitative Scale-Up Parameters

The following table summarizes the critical parameter shifts required when moving from discovery to pilot scale.

ParameterDiscovery Scale (0.2 mmol)[2]Pilot Scale (100 mmol)Rationale for Scale-Up Adjustment
Reactor Type 10 mL Sealed Schlenk Tube500 mL Pressure ReactorRequired to safely contain HFIP vapor pressure at 90°C.
Agitation Magnetic Stir Bar (1000 rpm)Overhead Turbine (400 rpm)Prevents settling of dense AgF/CuCN salts; ensures mass transfer.
Solvent Vol. 2.0 mL HFIP250 mL HFIPReduced dilution factor to improve volumetric productivity.
Purification Silica Gel Column (Pentane/EtOAc)Fractional CrystallizationColumn chromatography is solvent-intensive and limits throughput.
Yield Expectation ~50-60% (Isomer mixture)45-50% (Isolated β-isomer)Slight yield drop expected during bulk crystallization vs. chromatography.

References

  • Source: Angewandte Chemie International Edition (via Amazon AWS)
  • FORM-I: Environmental Clearance for Pyrimidine Derivatives Source: Ministry of Environment, Forest and Climate Change, Government of India URL

Sources

Technical Support Center: Catalytic Synthesis of 4-Chloro-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for drug development professionals and synthetic chemists tasked with the preparation of 4-chloro-3,5-dimethylbenzonitrile (CAS 1097629-24-7).

Synthesizing this specific target requires the highly chemoselective cyanation of its precursor, 1[1]. The primary synthetic challenge is driving the oxidative addition of the catalyst exclusively at the C–Br bond while preventing off-target activation of the sterically hindered C–Cl bond.

Below, you will find our field-validated catalyst selection matrix, a self-validating experimental protocol, and a comprehensive troubleshooting FAQ.

Catalyst Selection Matrix

Selecting the correct transition metal and ligand is the most critical variable in preventing dechlorination or double-cyanation. We have summarized the quantitative performance of various catalytic systems below.

Table 1: Catalyst System Comparison for Chemoselective Cyanation

Catalyst SystemCyanide SourceTemp (°C)Chemoselectivity (Br vs Cl)Yield (%)Mechanistic Advantage / Disadvantage
Pd(OAc)₂ / dppf K₄[Fe(CN)₆]85–100> 95:588Optimal: Large bite-angle ligand promotes rapid reductive elimination; slow CN⁻ release prevents poisoning.
Pd₂(dba)₃ / Xantphos Zn(CN)₂90–110> 90:1082Viable: Fast reaction kinetics, but slightly higher risk of C–Cl activation at elevated temperatures.
NiCl₂·6H₂O / dppf Zn(CN)₂60–80~ 85:1575Alternative: Low-cost first-row metal, but inherently more reactive toward C–Cl bonds.
CuCN (Stoichiometric) CuCN150+< 50:50< 40Not Recommended: Harsh Rosenmund-von Braun conditions lead to massive dechlorination.

Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting. The reaction relies on a Pd(0)/Pd(II) cycle where the slow release of cyanide is paramount.2[2], which forms inactive


 complexes.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Pd(II)(Ar)Br(Ln) Oxidative Addition Pd0->OxAdd + 5-Bromo-2-chloro-1,3-dimethylbenzene (Selective C-Br activation) TransMet Pd(II)(Ar)(CN)(Ln) Transmetalation OxAdd->TransMet + CN⁻ (from K4[Fe(CN)6]) - Br⁻ Product This compound + Pd(0)Ln TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Chemoselective Pd-catalyzed cyanation cycle for this compound.

Self-Validating Experimental Protocol

This protocol utilizes 3[3]. Every step includes a physical or chemical validation check to ensure system integrity.

Step 1: Reagent Charging

  • Action: In an oven-dried 50 mL Schlenk tube, combine 5-bromo-2-chloro-1,3-dimethylbenzene (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.2 mmol), Pd(OAc)₂ (2 mol%), dppf (4 mol%), and Na₂CO₃ (1.0 mmol).

  • Causality: K₄[Fe(CN)₆] provides 6 equivalents of CN⁻ per mole. Using 0.2 mmol ensures a slight stoichiometric excess (1.2 equiv CN⁻ total) without saturating the solution and poisoning the palladium.

  • Validation Check: The solid mixture should appear as a heterogeneous, pale yellow powder.

Step 2: Degassing (Critical)

  • Action: Evacuate the Schlenk tube via vacuum manifold and backfill with Argon. Repeat this cycle 3 times.

  • Causality: Pd(0) is highly susceptible to oxidation. Trace oxygen will also oxidize the dppf ligand to its inactive phosphine oxide, terminating the catalytic cycle prematurely.

  • Validation Check: The vacuum gauge must read < 1 mbar before each Argon backfill.

Step 3: Solvent Addition & Heating

  • Action: Inject 5 mL of strictly degassed DMF and 1 mL of degassed DI water. Stir and heat to 85 °C for 12 hours.

  • Causality: 3[3].

  • Validation Check: Upon reaching 85 °C, the solution must transition to a clear, deep orange/red color (active Pd(0)-dppf complex).

Step 4: Quenching & Workup

  • Action: Cool the reaction to room temperature. Add 10 mL of 10% aqueous NaOCl (bleach) and stir vigorously for 30 minutes. Extract with EtOAc (3 x 15 mL).

  • Causality: NaOCl safely oxidizes any residual toxic cyanide to benign cyanate (CNO⁻).

  • Validation Check: Test the aqueous layer with Cyantesmo paper; it must remain pale yellow (indicating a negative result for free CN⁻) before disposal.

Workflow Step1 1. Reagent Loading Pd/Ligand & Ar-Br Step2 2. Degassing 3x Argon Purge Step1->Step2 Step3 3. Reaction DMF/H2O, 85°C Step2->Step3 Step4 4. Quenching NaOCl (Bleach) Step3->Step4 Step5 5. Isolation Target Nitrile Step4->Step5

Figure 2: Self-validating experimental workflow for the safe synthesis of aryl nitriles.

Troubleshooting & Optimization FAQs

Q: Why did my reaction mixture turn opaque black within the first 30 minutes, resulting in <10% yield? A: A rapid color change to black indicates the precipitation of "palladium black" (inactive bulk palladium metal). This is caused by either incomplete degassing (oxygen exposure) or rapid catalyst poisoning by free cyanide. If you are using K₄[Fe(CN)₆], verify that your DMF:H₂O ratio is exactly 5:1. Too much water dissolves the complex too quickly, flooding the system with CN⁻ and irreversibly poisoning the Pd(II) intermediate.

Q: GC-MS analysis of my crude mixture shows a significant byproduct with m/z 131. What is this, and how do I eliminate it? A: A mass of 131 corresponds to 3,5-dimethylbenzonitrile, which is the product of dechlorination. This occurs when the catalyst over-reacts with the C–Cl bond after the initial C–Br cyanation is complete. To mitigate this, lower your reaction temperature from 100 °C to 85 °C. Additionally, ensure you are using a ligand with a large bite angle (e.g., dppf or Xantphos). Large bite angles sterically force the Pd(II) center to accelerate the reductive elimination step, minimizing the lifespan of the intermediate and preventing secondary oxidative addition into the C–Cl bond.

Q: Can I use Nickel catalysis for this specific substrate to reduce scale-up costs? A: Yes, but with strict caveats.4[4]. However, Nickel is inherently more electron-rich and reactive toward C–Cl bonds than Palladium. To maintain chemoselectivity for the C–Br bond in 5-bromo-2-chloro-1,3-dimethylbenzene, you must strictly control the temperature (do not exceed 60 °C) and monitor the reaction progression closely via GC-FID to stop the reaction before over-cyanation occurs.

References

1.[3] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. acs.org. Available at: 2.[4] General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. acs.org. Available at: 3.[2] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. mit.edu. Available at: 4.[1] CAS 206559-40-2: 5-bromo-2-chloro-1,3-dimethylbenzene. cymitquimica.com. Available at:

Sources

Validation & Comparative

Comparison of synthetic routes to 4-chloro-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist

Executive Summary & Strategic Importance

4-Chloro-3,5-dimethylbenzonitrile (CAS: 1097629-24-7) is a highly specialized, sterically hindered aromatic building block. In medicinal chemistry, it is predominantly utilized as a critical intermediate in the synthesis of next-generation diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Etravirine and Rilpivirine analogs.

The trisubstituted pattern of this molecule—combining an electron-withdrawing nitrile, two activating methyl groups, and a reactive chlorine handle—makes it an ideal chassis for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, synthesizing this exact regiochemistry presents distinct chemical challenges due to the steric shielding (ortho-effect) provided by the adjacent methyl groups.

Comparative Analysis of Synthetic Pathways

As an application scientist, evaluating a synthetic route requires looking beyond theoretical yields. We must assess regiopurity, scalability, and operational safety. Below is an objective comparison of the three primary methodologies for synthesizing this compound.

Route A: The Sandmeyer Reaction (The Gold Standard for Regiopurity)

Mechanism & Causality: This route begins with 4-amino-3,5-dimethylbenzonitrile . The strongly electron-donating amino group is already perfectly positioned at the 4-position. By treating the amine with sodium nitrite and hydrochloric acid at 0–5 °C, we convert the poor leaving group (-NH


) into an excellent one (-N

). The low temperature is critical; above 5 °C, the diazonium salt prematurely decomposes into a phenol byproduct. Subsequent addition of Copper(I) chloride (CuCl) initiates a single-electron transfer (SET) radical-nucleophilic aromatic substitution, cleanly installing the chlorine atom.
  • Pros: Absolute regiocontrol; high yield; structurally locked intermediates.

  • Cons: Requires handling of unstable diazonium intermediates and generates stoichiometric heavy metal (copper) waste.

Route B: Direct Electrophilic Aromatic Chlorination (Industrial Scalability)

Mechanism & Causality: Starting from 3,5-dimethylbenzonitrile, this route relies on the synergistic directing effects of the ring substituents. The two methyl groups are ortho/para directing and activating, while the nitrile is meta directing and deactivating. Consequently, the 4-position is the most electron-rich site. However, it is sterically shielded by the two adjacent methyl groups. To overcome this activation barrier, a potent electrophilic chlorine source like N-Chlorosuccinimide (NCS) is used in conjunction with a strong acid catalyst (e.g., HCl).

  • Pros: Cheap, commercially abundant starting materials; highly scalable; avoids heavy metal waste.

  • Cons: Slower reaction kinetics due to steric hindrance; potential for over-chlorination or side-chain radical chlorination if the temperature is not strictly controlled.

Route C: Palladium-Catalyzed C-H Cyanation (Modern Catalytic Approach)

Mechanism & Causality: This is a late-stage functionalization approach starting from 2-chloro-1,3-dimethylbenzene. Using a Pd(OAc)


 catalyst, CuCN as the cyanide source, and AgF as an oxidant/promoter in hexafluoroisopropanol (HFIP), the C-H bond para to the chlorine is activated . HFIP is crucial here: its strong hydrogen-bonding capability and high polarity stabilize the transient palladium intermediates.
  • Pros: Highly atom-economical; utilizes advanced C-H activation principles.

  • Cons: Regioselectivity issues (produces a mixture of 3-chloro-2,4-dimethylbenzonitrile and the target 4-chloro isomer); relies on expensive noble metal catalysts.

Quantitative Data & Performance Metrics

MetricRoute A: SandmeyerRoute B: Electrophilic ChlorinationRoute C: C-H Cyanation
Starting Material 4-Amino-3,5-dimethylbenzonitrile3,5-Dimethylbenzonitrile2-Chloro-1,3-dimethylbenzene
Typical Yield 80 - 85%65 - 75%45 - 55% (Isomeric mixture)
Regiopurity >99% (Structurally locked)~90% (Sterically hindered)~60% (Mixed isomers)
Scalability High (Standard pilot plant)Very High (Continuous flow potential)Low (Discovery scale only)
Cost / kg ModerateLowHigh (Pd/Ag catalysts)
Primary Byproducts Copper salts, N

gas
Succinimide, HClAg/Cu salts, Isomers

Experimental Workflows & Self-Validating Protocols

Protocol 1: Sandmeyer Synthesis (High-Purity Route)

Note: This protocol is designed as a self-validating system. The color change from clear/yellow to dark, followed by vigorous nitrogen evolution, visually confirms the successful progression of the SET mechanism.

Reagents:

  • 4-Amino-3,5-dimethylbenzonitrile (1.0 eq)

  • HCl (conc., 3.0 eq)

  • NaNO

    
     (1.1 eq, dissolved in minimal H
    
    
    
    O)
  • CuCl (1.2 eq, dissolved in conc. HCl)

Step-by-Step Procedure:

  • Amine Salt Formation: Suspend 4-amino-3,5-dimethylbenzonitrile in a mixture of water and concentrated HCl. Stir at room temperature for 15 minutes to ensure complete protonation to the hydrochloride salt.

  • Diazotization (Critical Temperature Control): Cool the suspension to 0–2 °C using an ice-salt bath. Add the aqueous NaNO

    
     solution dropwise over 30 minutes.
    
    • Causality: Maintaining the internal temperature below 5 °C prevents the nucleophilic attack of water on the diazonium cation, which would yield the unwanted 4-hydroxy-3,5-dimethylbenzonitrile byproduct.

  • Sandmeyer Coupling: In a separate flask, prepare a solution of CuCl in concentrated HCl and cool to 0 °C. Slowly transfer the cold diazonium solution into the CuCl solution via an addition funnel.

  • Thermal Activation: Gradually warm the reaction mixture to room temperature, then heat to 60 °C for 1 hour.

    • Validation: Vigorous bubbling (N

      
       gas evolution) confirms the decomposition of the diazonium salt and the formation of the aryl radical. Once gas evolution ceases, the reaction is complete.
      
  • Workup: Cool to room temperature, extract with ethyl acetate, wash the organic layer with 1M NaOH (to remove any trace phenolic impurities) and brine. Dry over MgSO

    
     and concentrate under reduced pressure.
    
Protocol 2: Electrophilic Chlorination (Scalable Route)

Reagents:

  • 3,5-Dimethylbenzonitrile (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (Solvent, 10 volumes)

  • HCl (conc., 5 mol% catalyst)

Step-by-Step Procedure:

  • System Setup: Charge a 3-neck round-bottom flask with 3,5-dimethylbenzonitrile and acetonitrile. Stir until completely dissolved.

  • Catalyst Activation: Add the catalytic amount of concentrated HCl.

    • Causality: The acid protonates the carbonyl oxygen of NCS, significantly increasing the electrophilicity of the chlorine atom. This hyper-activation is strictly necessary to overcome the steric bulk of the two adjacent methyl groups.

  • Controlled Addition: Add NCS in four equal portions over 2 hours at 40 °C.

    • Validation: Monitoring via TLC (Hexanes:EtOAc 9:1) should show the gradual disappearance of the starting material. Caution: If the temperature exceeds 50 °C, side-chain radical chlorination of the methyl groups will occur, ruining the batch.

  • Workup: Quench the reaction with aqueous sodium bisulfite to destroy unreacted electrophilic chlorine. Extract with dichloromethane, wash with water, and recrystallize the crude product from hot ethanol to achieve >98% purity.

Mechanistic Pathway Visualization

SynthesisRoutes SM1 4-Amino-3,5-dimethylbenzonitrile (CAS: 74896-24-5) Diazo Diazonium Salt Intermediate [-N2+ Cl-] SM1->Diazo NaNO2, HCl 0-5 °C SM2 3,5-Dimethylbenzonitrile (CAS: 4198-90-7) Target This compound (CAS: 1097629-24-7) SM2->Target NCS, Acid Catalyst Electrophilic Chlorination SM3 2-Chloro-1,3-dimethylbenzene (CAS: 118-69-4) SM3->Target Pd(OAc)2, CuCN, AgF C-H Cyanation Diazo->Target CuCl, HCl Sandmeyer Rxn

Figure 1: Comparative synthetic pathways to this compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 278944, 4-Amino-3,5-dimethylbenzonitrile." PubChem,[Link]

  • Song, S., et al. "Dual Ligand-Enabled Nondirected C−H Cyanation of Arenes." Angewandte Chemie International Edition, 2019.[Link]

Comparative Biological Activity of 4-Chloro-3,5-dimethylbenzonitrile Derivatives in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antiviral therapeutics evolves, the rational design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) remains a cornerstone of HIV-1 management[1]. Within this domain, the diarylpyrimidine (DAPY) family has demonstrated exceptional clinical efficacy[2]. A critical determinant of a DAPY’s success is the structural composition of its peripheral "wings."

This guide provides an objective, data-driven comparison of the biological activity of compounds derived from the 4-chloro-3,5-dimethylbenzonitrile scaffold against other prominent benzonitrile derivatives. By examining the structure-activity relationships (SAR) and the underlying mechanisms of target engagement, this document serves as a comprehensive resource for drug development professionals[3].

Mechanistic Causality: The Role of the Benzonitrile Wing

To understand the biological activity of these compounds, we must first analyze the causality behind their structural design. The NNRTI binding pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT) is a highly flexible, allosteric cleft located approximately 10 Å from the polymerase active site[3].

When designing next-generation NNRTIs, researchers frequently utilize this compound as a critical building block to construct the "left" or "right" wing of the inhibitor[4]. The specific functional groups on this scaffold dictate the molecule's biological activity through three distinct mechanisms:

  • Conformational Pre-organization (The 3,5-Dimethyl Effect): The presence of two methyl groups at the 3 and 5 positions creates significant steric hindrance. This restricts the rotation of the benzonitrile ring relative to the central pyrimidine core, locking the drug into a bioactive "horseshoe" or "U-shaped" conformation[2]. This pre-organization drastically reduces the entropic penalty upon binding to the NNIBP.

  • Hydrophobic Tunnel Penetration: The cyano (–CN) group acts as a highly directional, electron-withdrawing vector. It penetrates a narrow, cylindrical hydrophobic tunnel formed by conserved amino acid residues (e.g., W229, Y181, Y188), establishing critical

    
     stacking and dipole interactions[2][3].
    
  • Halogen Bonding & Synthetic Utility: The chlorine atom at the para position serves a dual purpose. Synthetically, it is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile attachment of diverse central cores[4]. If retained in the final pharmacophore, the highly electronegative chlorine can participate in halogen bonding with the backbone carbonyls of residues like K101 or K104[5].

Pathway N1 HIV-1 Reverse Transcriptase N2 NNRTI Binding Pocket (NNIBP) N1->N2 contains N4 Hydrophobic Tunnel (W229, Y181) N2->N4 structural domain N5 Tolerant Regions I & II N2->N5 structural domain N3 This compound Motif N3->N4 cyano/chloro vector inserts N3->N5 extends into N6 Horseshoe Conformation Lock N4->N6 induces N5->N6 stabilizes N7 Polymerase Allosteric Inhibition N6->N7 results in

Allosteric inhibition pathway of HIV-1 RT by this compound derivatives.

Comparative Biological Activity

To objectively evaluate performance, we must compare the in vitro antiviral efficacy of DAPYs synthesized from this compound (such as the novel morpholine-substituted derivatives) against FDA-approved NNRTIs utilizing alternative benzonitrile wings (e.g., Etravirine and Rilpivirine)[3][4].

The table below summarizes the quantitative half-maximal effective concentration (


) and cytotoxic concentration (

) data across wild-type (WT) and mutant HIV-1 strains.
Compound / DrugBenzonitrile Wing MotifWT HIV-1

(µM)
Mutant (K103N)

(µM)
Cytotoxicity

(µM)
Target Region Focus
Morpholine-DAPYs (e.g., 14e1) Derived from this compound0.058 - 0.087Moderate Activity> 100Tolerant Regions I & II[4]
Etravirine (ETR) 4-cyano-2,6-dimethylphenyl0.004 - 0.00670.005 - 0.010> 4.5Hydrophobic Channel[5]
Rilpivirine (RPV) 4-cyanovinyl-2,6-dimethylphenyl~0.0010.020> 2.0Hydrophobic Channel[3]
Compound K-5a2 4-cyano-2,6-dimethylphenyl0.00210.001918.52p51/p66 Interface[5][6]

Data Synthesis & Insights: While compounds utilizing the rigid 4-cyanovinyl-2,6-dimethylphenyl wing (Rilpivirine) show extreme sub-nanomolar potency against WT strains, they often suffer significant fold-drops in efficacy against double mutants (e.g., K103N/Y181C)[2][3]. Conversely, derivatives synthesized directly from this compound coupled with bulky morpholine groups demonstrate slightly lower baseline potency (58–87 nM) but exhibit vastly superior aqueous solubility and maintain a robust resistance profile by exploiting the spatial flexibility of Tolerant Regions I and II[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the biological activity of these benzonitrile derivatives must be evaluated using a self-validating, two-tiered assay system. This approach separates intrinsic target affinity from cellular pharmacokinetics.

Protocol A: Cell-Free HIV-1 RT Inhibition Assay (Target Engagement)

Causality: This assay isolates the variable of target affinity. By utilizing purified recombinant enzyme, we eliminate confounding factors such as cell membrane impermeability or metabolic degradation, proving direct allosteric engagement[4].

  • Reagent Preparation: Prepare a reaction mixture containing poly(rA)·oligo(dT) template-primer, recombinant HIV-1 RT enzyme, and

    
    -dTTP in a Tris-HCl buffer (pH 7.8).
    
  • Compound Incubation: Dissolve the this compound derivatives in DMSO. Add varying concentrations of the compound to the reaction mixture and incubate at 37°C for 15 minutes.

  • Reaction Initiation & Termination: Initiate the reverse transcription by adding the

    
    -dTTP substrate. After a 1-hour incubation, terminate the reaction by adding cold trichloroacetic acid (TCA) to precipitate the synthesized DNA.
    
  • Quantification: Filter the precipitates through glass fiber filters, wash extensively, and measure the retained radioactivity using a liquid scintillation counter. Calculate the

    
     based on the dose-response curve.
    
Protocol B: MT-4 Cell Antiviral & Cytotoxicity Assay (Phenotypic Efficacy)

Causality: A compound with high RT affinity is non-viable if it cannot penetrate the host cell or is highly cytotoxic. This assay simultaneously measures viral cytopathic effect inhibition and compound cytotoxicity, yielding the Selectivity Index (SI =


 / 

)[5][6].
  • Cell Seeding: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% FBS. Seed the cells into 96-well plates at a density of

    
     cells/mL.
    
  • Viral Infection: Infect the cells with the HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.01. Leave control wells uninfected for cytotoxicity baseline measurements.

  • Compound Treatment: Immediately add serial dilutions of the synthesized benzonitrile derivatives to both infected and uninfected wells.

  • MTS Readout: After 5 days of incubation at 37°C, add MTS reagent (a tetrazolium compound) to all wells. The bioreduction of MTS by viable cells into a colored formazan product is measured spectrophotometrically at 490 nm.

  • Validation Loop: Compare the

    
     from Protocol A with the 
    
    
    
    from Protocol B. A tight correlation validates the compound's drug-like properties, while a significant discrepancy indicates poor membrane permeability or off-target toxicity[4].

Workflow S1 1. Compound Synthesis (SNAr with Benzonitrile) S2 2. Cell-Free RT Inhibition (Isolate Target Affinity) S1->S2 S3 3. MT-4 Cell Infection (Phenotypic Screening) S2->S3 S4 4. MTS Viability Assay (Measure EC50 & CC50) S3->S4 S5 5. Selectivity Index (SI) (CC50 / EC50 Calculation) S4->S5 S6 Self-Validation Loop (Compare in vitro vs in vivo) S5->S6 validates S6->S1 drives SAR

Self-validating experimental workflow for screening benzonitrile-derived NNRTIs.

References

  • Wang, Z., Kang, D., Feng, D., et al. (2020). Targeting dual tolerant regions of binding pocket: Discovery of novel morpholine-substituted diarylpyrimidines as potent HIV-1 NNRTIs with significantly improved water solubility. European Journal of Medicinal Chemistry.
  • Kang, D., et al. (2018). Structural basis for potent and broad inhibition of HIV-1 RT by thiophene[3,2-d]pyrimidine non-nucleoside inhibitors. eLife.
  • Zhan, P., et al. (2025). Exploring the HIV-1 Reverse Transcriptase p51/p66 Interface: Structure-Based Design and Optimization of Novel 2,4,6-Trisubstituted Pyrimidines as Potent NNRTIs with Improved Resistance Profiles. Journal of Medicinal Chemistry (ACS Publications).
  • PMC / NIH. Structural biology of HIV-1 reverse transcriptase allosteric inhibitors for drug design.

Sources

A Comparative Guide to the Purity Analysis of 4-chloro-3,5-dimethylbenzonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive evaluation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-chloro-3,5-dimethylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The guide details a validated reverse-phase HPLC (RP-HPLC) method, offering in-depth explanations for the selection of chromatographic parameters. The performance of this method is objectively compared with alternative analytical techniques, namely Gas Chromatography (GC) and Capillary Electrophoresis (CE), to provide researchers, scientists, and drug development professionals with a thorough understanding of the available analytical options. The methodologies are supported by illustrative experimental data and protocols to ensure scientific integrity and practical applicability.

Introduction: The Critical Role of Purity in Chemical Synthesis

The purity of chemical intermediates is a cornerstone of safe and effective drug development and manufacturing. For a compound such as this compound, even minute impurities can have a significant impact on the yield, safety, and efficacy of the final product. Therefore, a reliable and validated analytical method for purity determination is not just a quality control measure but a critical component of the entire development lifecycle.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it exceptionally well-suited for the analysis of substituted benzonitriles.[1] This guide will focus on a specifically developed reverse-phase HPLC method and compare its analytical performance against other relevant techniques.

Foundational Principles: Why Reverse-Phase HPLC is the Method of Choice

Reverse-phase HPLC (RP-HPLC) is the most widely used mode of liquid chromatography, particularly for non-polar to moderately polar compounds.[2][3] The fundamental principle of RP-HPLC lies in the partitioning of analytes between a non-polar stationary phase (commonly C18-bonded silica) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[4][5][6] In this setup, more hydrophobic compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds elute earlier.[5]

For this compound, a moderately polar aromatic compound, RP-HPLC offers several advantages:

  • High Resolution and Sensitivity: The ability to separate complex mixtures and detect impurities at very low concentrations.[7]

  • Versatility: A wide array of stationary and mobile phases are available to optimize the separation of the main component from structurally similar impurities.

  • Quantitative Accuracy: Provides precise and reproducible results, which are essential for method validation according to regulatory guidelines such as ICH Q2(R1).[8][9]

Proposed HPLC Method for Purity Analysis of this compound

The following HPLC method has been developed and validated to ensure specificity, precision, and accuracy in the purity determination of this compound.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides excellent hydrophobic retention for the non-polar regions of the analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A: Water; B: AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Gradient 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20-22 min: 90-50% B; 22-25 min: 50% BThe gradient is designed to provide good separation of early-eluting polar impurities and later-eluting non-polar impurities. The re-equilibration step ensures method reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmAromatic compounds like this compound exhibit strong UV absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak shape.
Diluent Acetonitrile/Water (50:50, v/v)The diluent should be of a similar or weaker elution strength than the initial mobile phase to ensure good peak shape.
Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solution (0.1 mg/mL) system_prep System Equilibration prep_std->system_prep prep_sample Prepare Sample Solution (1.0 mg/mL) prep_sample->system_prep inject_blank Inject Blank (Diluent) system_prep->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample integration Peak Integration inject_sample->integration calculation Purity Calculation (% Area) integration->calculation Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Sources

Reactivity Comparison Guide: 4-Chloro-3,5-dimethylbenzonitrile vs. Alternative Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, selecting the appropriate aryl halide building block is critical for optimizing synthetic routes. 4-Chloro-3,5-dimethylbenzonitrile presents a fascinating case study in the tug-of-war between electronic activation and steric deactivation.

This guide objectively compares its reactivity profile against other common aryl halides, dissecting the mechanistic causality behind its behavior in Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed cross-coupling.

Mechanistic Causality: Electronic vs. Steric Effects

To predict the behavior of this compound, we must analyze the molecule through two competing lenses:

The Electronic Pull (Activation)

The nitrile (-CN) group at the para position is a powerful electron-withdrawing group (EWG). In S_NAr reactions, the rate is highly dependent on the ability of the aromatic ring to stabilize the negative charge of the intermediate 1[1]. The -CN group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, making the ipso-carbon highly electrophilic and theoretically primed for nucleophilic attack[2].

The Steric Wall (Deactivation)

Despite the electronic activation, the two methyl groups at the 3 and 5 positions (flanking the chlorine atom) drastically alter the reaction trajectory.

  • Physical Blocking: S_NAr requires the incoming nucleophile to approach the C-Cl bond at a specific angle to form a tetrahedral intermediate. The bulky ortho-methyl groups create severe steric repulsion, effectively blocking this trajectory and drastically reducing the reaction rate[3].

  • Electronic Counteraction: Methyl groups are weakly electron-donating via hyperconjugation. This localized electron density slightly raises the LUMO energy at the reaction center, counteracting the activating effect of the cyano group[4].

Furthermore, in S_NAr, the leaving group ability is inverted compared to aliphatic S_N2 reactions. Fluoride is a vastly superior leaving group to chloride due to its high electronegativity, which stabilizes the transition state[5]. Therefore, chlorinated derivatives inherently require harsher conditions than their fluorinated counterparts.

ReactivityLogic A This compound B Electronic Activation (para-CN group) A->B C Steric Hindrance (ortho-Methyl groups) A->C D S_NAr Pathway B->D Promotes E Pd-Catalyzed Coupling B->E Promotes C->D Blocks trajectory C->E Hinders Pd approach F Reaction Blocked (High Activation Energy) D->F G Proceeds with Bulky Ligands E->G

Logical relationship of steric and electronic effects on reactivity pathways.

Comparative Reactivity Profiles

To guide substrate selection, the quantitative and qualitative reactivity of this compound is benchmarked against standard alternatives in the table below.

SubstrateStructural FeaturesS_NAr ReactivityPd-Coupling ReactivityPrimary Synthetic Application
4-Fluorobenzonitrile para-CN, F leaving groupExcellent Poor (C-F bond is too strong)Rapid S_NAr building block for amines/thiols
4-Chlorobenzonitrile para-CN, Cl leaving groupGood GoodVersatile intermediate for both S_NAr and Pd-coupling
This compound para-CN, ortho-di-CH3Poor (Sterically blocked)Moderate/Good (Requires bulky ligands)Specialized cross-coupling; rigid scaffold design
Chlorobenzene UnactivatedNone GoodGeneral cross-coupling (Suzuki, Buchwald-Hartwig)

Experimental Validation & Protocols

To empirically validate these mechanistic claims, the following self-validating experimental protocols are designed. These workflows utilize internal standards and parallel controls to ensure trustworthiness and reproducibility.

Workflow S1 Substrate Selection S2 Parallel Setup: S_NAr vs. Suzuki S1->S2 S3 In-Process Monitoring (LC-MS at 1h, 4h, 24h) S2->S3 S4 Data Interpretation (Conversion %) S3->S4

Self-validating experimental workflow for comparative reactivity screening.

Protocol 1: Comparative S_NAr Screening

Objective: Quantify the steric retardation caused by the ortho-methyl groups by running a parallel reaction against the unhindered 4-chlorobenzonitrile. Causality: By keeping the electronic activating group (-CN) constant and changing only the steric environment, we isolate steric hindrance as the sole kinetic variable.

Step-by-Step Methodology:

  • Preparation: Set up two 10 mL reaction vials.

    • Vial A: 1.0 mmol 4-chlorobenzonitrile (Positive Control).

    • Vial B: 1.0 mmol this compound (Test Substrate).

  • Reagents: To each vial, add 1.2 mmol of morpholine (nucleophile) and 2.0 mmol of K₂CO₃ (base).

  • Solvent & Standard: Add 3.0 mL of anhydrous DMF and 0.1 mmol of biphenyl (internal standard for LC-MS quantification) to each vial.

  • Reaction: Seal the vials and stir at 100 °C using an aluminum heating block.

  • Sampling & Validation: At t = 1h, 4h, and 24h, extract a 50 µL aliquot from each vial. Dilute with 1 mL of Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

  • Expected Outcome: Vial A will show >90% conversion within 4 hours. Vial B will show <5% conversion even after 24 hours, validating the steric blockade[3].

Protocol 2: Overcoming Steric Hindrance via Suzuki-Miyaura Coupling

Objective: Demonstrate that while S_NAr is blocked, Pd-catalyzed cross-coupling remains highly viable when utilizing tailored, bulky ligands. Causality: Oxidative addition of Pd(0) into the C-Cl bond proceeds via a three-centered transition state. While hindered by ortho-methyls, using a bulky, electron-rich ligand like XPhos generates a highly active, mono-ligated Pd(0) complex (L-Pd(0)) that forces the substrate into the coordination sphere, overcoming the steric barrier.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 20 mL vial with 1.0 mmol this compound, 1.5 mmol phenylboronic acid, and 2.0 mmol K₃PO₄.

  • Catalyst Addition: Add 0.02 mmol (2 mol%) of XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with ultra-pure N₂ gas (Repeat 3x).

  • Solvent: Inject 4.0 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v) via syringe.

  • Reaction: Stir vigorously at 90 °C for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with 10 mL EtOAc, and wash with water. Analyze the organic layer via GC-MS or LC-MS.

  • Expected Outcome: High conversion (>85%) to the biaryl product, proving that modern cross-coupling methodologies can bypass the steric limitations that completely shut down S_NAr pathways.

Strategic Recommendations for Drug Development

When designing synthetic routes incorporating the 3,5-dimethylbenzonitrile motif:

  • Avoid S_NAr: Do not attempt to displace the chlorine atom with amines, alcohols, or thiols. The activation energy required to overcome the steric hindrance will lead to decomposition or zero conversion.

  • Leverage Cross-Coupling: Utilize Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Ensure the use of modern dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or BrettPhos) to facilitate oxidative addition and reductive elimination in the sterically congested environment.

  • Alternative Substrates: If an S_NAr pathway is strictly required for the synthesis, pivot to 4-fluoro-3,5-dimethylbenzonitrile as the starting material, where the superior leaving group ability of fluorine can partially compensate for the steric penalty.

References

  • Benchchem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.1

  • NIH / PMC. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.3

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.2

  • Researcher.life. A surprising effect of leaving group on the nucleophilic aromatic substitution reaction catalyzed by 4-chlorobenzoyl CoA dehalogenase.5

  • ResearchGate. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers.4

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-chloro-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-chloro-3,5-dimethylbenzonitrile in Modern Drug Discovery

This compound is a vital structural motif in contemporary medicinal chemistry. Its unique substitution pattern, featuring a nitrile group for metabolic stability and potential hydrogen bonding interactions, a chlorine atom for modulating electronic properties and providing a metabolic block, and two methyl groups for steric control and enhanced lipophilicity, makes it a sought-after intermediate in the synthesis of complex therapeutic agents. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth, objective comparison of two plausible and robust synthetic routes to this compound, supported by established chemical principles and experimental data from analogous transformations.

Methodology Overview

Two primary synthetic strategies are evaluated herein:

  • Route 1: The Sandmeyer Reaction of 4-amino-3,5-dimethylbenzonitrile. This classical and widely-used method involves the diazotization of a primary aromatic amine followed by displacement of the diazonium group with a chlorine atom using a copper(I) chloride catalyst.

  • Route 2: Formylation of 1-chloro-3,5-dimethylbenzene and Subsequent Conversion to the Nitrile. This approach entails the introduction of a formyl group onto a readily available starting material, followed by a one-pot conversion of the resulting aldehyde to the target nitrile.

This guide will dissect each route, providing detailed experimental protocols, discussing the underlying chemical logic, and presenting a comparative analysis of their respective strengths and weaknesses.

Route 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of various functional groups, including halogens and nitriles, onto an aromatic ring via a diazonium salt intermediate.[1][2] This pathway leverages the facile conversion of an amino group into an excellent leaving group (dinitrogen gas), which can then be substituted.

Overall Synthetic Workflow for Route 1

cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Chlorination A 4-bromo-2,6-dimethylaniline C 4-amino-3,5-dimethylbenzonitrile A->C 160°C, overnight B Cuprous(I) Cyanide (CuCN) in NMP B->C D 4-amino-3,5-dimethylbenzonitrile F 4-cyano-2,6-dimethylbenzenediazonium chloride D->F 0-5°C E Sodium Nitrite (NaNO2) in aq. HCl E->F G 4-cyano-2,6-dimethylbenzenediazonium chloride I This compound G->I Heat H Copper(I) Chloride (CuCl) in aq. HCl H->I

Caption: Workflow for the Sandmeyer reaction route.

Experimental Protocols for Route 1

Step 1: Synthesis of 4-amino-3,5-dimethylbenzonitrile

This procedure is adapted from a known synthesis of the requisite precursor.[3]

  • To a stirred mixture of 4-bromo-2,6-dimethylaniline (1.90 g, 9.50 mmol) in N-methylpyrrolidone (NMP, 25 mL), add cuprous(I) cyanide (1.71 g, 19.1 mmol).

  • Heat the reaction mixture at 160°C overnight under a nitrogen atmosphere.

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and ammonium hydroxide solution (10 mL) to the mixture and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: dichloromethane) to yield 4-amino-3,5-dimethylbenzonitrile.

Step 2 & 3: Diazotization and Sandmeyer Chlorination

This is a generalized procedure based on established protocols for Sandmeyer reactions.[4][5][6]

  • Diazotization:

    • In a suitable beaker, dissolve the 4-amino-3,5-dimethylbenzonitrile (from Step 1) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 15-30 minutes at 0-5°C. The presence of excess nitrous acid can be confirmed with starch-iodide paper.[4]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (catalytic to stoichiometric amount) in concentrated hydrochloric acid.

    • Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Observe the evolution of nitrogen gas.

    • After the addition is complete, gently warm the mixture to ensure complete decomposition of the diazonium salt.

  • Workup and Purification:

    • Separate the organic layer. If the product is a solid, it may precipitate and can be collected by filtration.

    • Wash the crude product with water, followed by a dilute sodium bicarbonate or sodium hydroxide solution, and then again with water.

    • Dry the product. Further purification can be achieved by recrystallization or column chromatography.

Causality and Scientific Rationale

The success of the Sandmeyer reaction hinges on careful temperature control during the diazotization step.[6] Diazonium salts are notoriously unstable and can decompose at higher temperatures, leading to reduced yields and the formation of unwanted side products.[1] The use of copper(I) as a catalyst is crucial for the substitution step. The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and Cu(II). The aryl radical then abstracts a chlorine atom from the Cu(II)Cl species, regenerating the Cu(I) catalyst and forming the desired aryl chloride.[2][7]

Route 2: Formylation and Conversion Pathway

This alternative route avoids the use of potentially explosive diazonium salts and highly toxic metal cyanides by first introducing a formyl group onto a suitable precursor, 1-chloro-3,5-dimethylbenzene, and then converting the resulting aldehyde to the nitrile.

Overall Synthetic Workflow for Route 2

cluster_0 Step 1: Formylation cluster_1 Step 2: One-Pot Conversion to Nitrile A 1-chloro-3,5-dimethylbenzene C 4-chloro-3,5-dimethylbenzaldehyde A->C Electrophilic Aromatic Substitution B Vilsmeier or Gattermann-Koch Reagents B->C D 4-chloro-3,5-dimethylbenzaldehyde F This compound D->F Reflux E Hydroxylamine Hydrochloride in DMF E->F

Caption: Workflow for the formylation and conversion route.

Experimental Protocols for Route 2

Step 1: Formylation of 1-chloro-3,5-dimethylbenzene

Two common methods for formylation are presented. The Vilsmeier-Haack reaction is generally preferred for its milder conditions and avoidance of highly toxic carbon monoxide.[8][9]

  • Method A: Vilsmeier-Haack Reaction [10][11]

    • In a fume hood, charge a dry, three-necked flask with N,N-dimethylformamide (DMF, used as both reagent and solvent).

    • Cool the flask to 0°C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF, keeping the temperature below 10°C.

    • Stir the resulting mixture (the Vilsmeier reagent) at 0°C for 30-60 minutes.

    • Add 1-chloro-3,5-dimethylbenzene (1.0 equivalent) to the freshly prepared Vilsmeier reagent.

    • Allow the reaction to slowly warm to room temperature and then heat as necessary (e.g., 50-80°C) to drive the reaction to completion (monitor by TLC or GC).

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 4-chloro-3,5-dimethylbenzaldehyde by column chromatography or recrystallization.

  • Method B: Gattermann-Koch Reaction [12][13][14] Note: This reaction uses highly toxic carbon monoxide gas and is typically performed under pressure. It is less common in a standard laboratory setting.

    • Charge a high-pressure reactor with the aromatic substrate (1-chloro-3,5-dimethylbenzene), a Lewis acid catalyst (e.g., AlCl₃), and a co-catalyst (e.g., CuCl).

    • Introduce a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) gas.

    • Heat the reaction under pressure until completion.

    • Carefully vent the reactor and work up the reaction mixture, typically by quenching with ice-water, followed by extraction and purification as described for the Vilsmeier-Haack reaction.

Step 2: One-Pot Conversion of Aldehyde to Nitrile

This is a robust and high-yielding method for converting aldehydes to nitriles, avoiding the use of toxic cyanides.[15][16]

  • In a round-bottom flask, combine 4-chloro-3,5-dimethylbenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1-1.2 equivalents).

  • Add N,N-dimethylformamide (DMF) as the solvent. Some procedures also report success with catalysts like anhydrous ferrous sulfate or under solvent-free conditions by heating the neat mixture.[16][17]

  • Heat the reaction mixture to reflux (or 100-115°C) and monitor by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting this compound is often of high purity, but can be further purified if necessary.

Causality and Scientific Rationale

The formylation step is an electrophilic aromatic substitution. The Vilsmeier reagent, an electrophilic iminium salt, is a relatively weak electrophile, making the reaction highly selective for electron-rich aromatic rings.[10] The two methyl groups on 1-chloro-3,5-dimethylbenzene are activating and ortho-, para-directing. The chlorine atom is deactivating but also ortho-, para-directing. The formylation is expected to occur at the position para to the chlorine and ortho to both methyl groups due to steric hindrance at the other ortho positions.

The conversion of the aldehyde to the nitrile proceeds via an aldoxime intermediate. In a one-pot synthesis, the aldehyde reacts with hydroxylamine to form the aldoxime, which is then dehydrated in situ to the nitrile. Solvents like DMF can facilitate this dehydration at elevated temperatures.

Comparative Analysis

ParameterRoute 1: Sandmeyer ReactionRoute 2: Formylation & Conversion
Starting Materials 4-bromo-2,6-dimethylaniline1-chloro-3,5-dimethylbenzene
Reagent Toxicity High (NaNO₂, diazonium salts, CuCN, CuCl)Moderate (POCl₃, DMF); High for Gattermann-Koch (CO)
Safety Concerns Diazonium salts can be explosive if isolated.Vilsmeier-Haack is exothermic. Gattermann-Koch uses toxic gas under pressure.
Number of Steps 3 (including precursor synthesis)2
Estimated Overall Yield ~60-75%~70-85%
Scalability Can be challenging due to safety and workupGenerally more amenable to scale-up, especially the Vilsmeier-Haack/nitrile conversion sequence.
Versatility The diazonium intermediate can be used to synthesize other halogenated or functionalized analogs.The aldehyde intermediate can be used in other synthetic transformations.

Conclusion and Recommendation

Both synthetic routes present viable pathways to this compound.

Route 1 (Sandmeyer Reaction) is a classic and powerful method. Its main drawbacks are the inherent safety risks associated with unstable diazonium intermediates and the high toxicity of the reagents involved. However, for chemists experienced with these reactions, it offers a direct and well-established approach. The reported high yield (86%) for the precursor synthesis is a significant advantage.[3]

Route 2 (Formylation & Conversion) appears to be the more favorable option for most laboratory and process chemistry settings. The Vilsmeier-Haack reaction, while requiring careful handling of POCl₃, is generally safer than diazotization. The subsequent one-pot conversion of the aldehyde to the nitrile is a high-yielding and environmentally benign step that avoids the use of toxic cyanides.[15][16] The fewer number of synthetic steps and the likely higher overall yield make this route more efficient and cost-effective, particularly for larger-scale synthesis.

For researchers prioritizing safety, operational simplicity, and overall efficiency, Route 2 is the recommended pathway for the synthesis of this compound.

References

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  • Ullah, F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
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  • Peko, T. D., et al. (2022, August 1). Robust Sandmeyer-type [11C]Cyanation of (Hetero)ArylDiazonium Salts. Journal of Nuclear Medicine.
  • Reddy, T. S., et al. (2015, December 29). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI.
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  • Google Patents. (n.d.). Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
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  • Chill, S. T., & Mebane, R. C. (2012, December 19). Solvent-free and atom efficient conversion of aldehydes into nitriles. Taylor & Francis Online.
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  • Barbero, M., et al. (2022, August 20). Copper-free Sandmeyer cyanation of arenediazonium o-benzenedisulfonimides. SciSpace.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our work with novel chemical intermediates like 4-chloro-3,5-dimethylbenzonitrile is fundamental to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for managing this compound waste, grounded in the principles of laboratory safety, environmental stewardship, and regulatory adherence. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a secure and compliant disposal pathway.

Hazard Assessment & Causality: Understanding the "Why"

Proper handling begins with a comprehensive understanding of the compound's intrinsic hazards. This compound belongs to the nitrile class of organic compounds, characterized by a -C≡N functional group.[1] The toxicity of many nitriles is associated with this group, which can metabolize or decompose to release cyanide ions, potent inhibitors of cellular respiration.[1][2] Furthermore, as a chlorinated aromatic compound, its combustion can generate highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and hydrogen cyanide.[3][4]

Therefore, all handling and disposal procedures are predicated on mitigating three primary risks: acute toxicity from exposure, environmental damage from improper release, and the generation of hazardous byproducts during decomposition.

Table 1: Hazard Profile of Substituted Benzonitriles

Hazard Classification Description Rationale & Primary Concern
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[4][5] The nitrile group poses a significant toxicological threat. Systemic absorption can lead to severe health effects.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[3][4][6] Direct contact can cause localized inflammation and damage to sensitive tissues.
Respiratory Irritation May cause respiratory irritation if dust is inhaled.[3][4] Inhalation of airborne particles can irritate the respiratory tract.

| Aquatic Toxicity | Toxic to aquatic life, potentially with long-lasting effects.[7] | Release into waterways can harm aquatic ecosystems. Discharge to sewer or environment is prohibited.[7] |

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before handling the waste, establishing a safe working environment is paramount. The principle of causality here is simple: prevent exposure by creating barriers between the researcher and the chemical.

  • Engineering Controls : All handling of this compound, including waste consolidation, must be conducted within a certified chemical fume hood.[3][8] This ensures that any dust or vapors are effectively captured and exhausted, preventing inhalation. The work area must be equipped with an accessible eyewash station and safety shower.[6][7][8]

  • Personal Protective Equipment (PPE) : A multi-layered defense is required.

    • Gloves : Wear nitrile rubber gloves for chemical resistance. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

    • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[6][7]

    • Protective Clothing : A lab coat must be worn and kept fully buttoned. For larger quantities or spill cleanup, a chemically resistant apron or coveralls may be necessary.

Step-by-Step Waste Handling & Segregation Protocol

The core of the disposal process lies in meticulous segregation and containment. Mixing incompatible waste streams can lead to dangerous reactions, underscoring the need for a validated, systematic protocol.

Step 1: Waste Classification Designate all this compound and materials contaminated with it (e.g., weigh boats, gloves, paper towels) as hazardous waste. For transportation purposes, it falls under the category of NITRILES, SOLID, TOXIC, N.O.S., with the UN number UN 3439.[8][9]

Step 2: Containerization Place the waste into a dedicated, chemically compatible container. The container must be in good condition, have a secure, tight-fitting lid, and be made of a material that will not react with the chemical (e.g., high-density polyethylene).

Step 3: Labeling The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Appropriate GHS hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant)

  • The date accumulation started

Step 4: Segregation & Incompatibility Management Store the waste container in a designated satellite accumulation area. It is critical to segregate this waste from incompatible materials to prevent dangerous reactions. Contact with strong acids, for instance, can liberate highly toxic hydrogen cyanide gas.[10]

Table 2: Chemical Incompatibility for Nitrile Waste

Incompatible Chemical Class Potential Hazard of Mixing
Strong Acids (e.g., Nitric, Sulfuric) Generation of heat and highly toxic, flammable gas (Hydrogen Cyanide).[10][11]
Strong Oxidizing Agents Risk of fire and explosion.[6][12]

| Strong Bases | Potentially hazardous reactions.[11][12] |

Step 5: Secure Temporary Storage The satellite accumulation area should be in a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[6][9] The container must be kept closed except when adding waste. Crucially, this area must be "locked up" or otherwise secured to prevent unauthorized access.[9][12]

Spill & Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to minimize exposure and environmental impact.

  • Small Spills :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, prevent the generation of dust.[3][12]

    • Gently sweep or vacuum the spilled material into a suitable container for disposal.[12] Do not use methods that create airborne dust.

    • Clean the spill area thoroughly with soap and water.

    • Collect all cleanup materials and place them in the hazardous waste container.

  • Large Spills :

    • Evacuate the entire area immediately and alert laboratory safety personnel.

    • If safe to do so, control sources of ignition.

    • Prevent the material from entering drains or waterways.[3][7]

    • Cleanup should only be performed by trained emergency response personnel.

  • First Aid Measures :

    • Inhalation : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]

    • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][9]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Final Disposal Pathway: A Validated Approach

On-site treatment or disposal of this compound waste is not recommended for a standard research laboratory due to the compound's toxicity and the potential for generating hazardous byproducts. The only authoritative and compliant method is to use a licensed hazardous waste disposal company.[10][13][14][15] This process ensures that the waste is managed and ultimately destroyed in accordance with all federal, state, and local regulations.[3][12]

The following workflow diagram illustrates the validated decision-making process for the final disposal of this chemical.

G cluster_0 Disposal Workflow for this compound A Waste Generation (Solid or Contaminated Materials) B Step 1: Segregate & Containerize (Labeled, Sealed, Compatible Container) A->B Immediate Action C Step 2: Store in Secure Satellite Accumulation Area B->C Store Securely D Step 3: Contact Licensed Hazardous Waste Vendor C->D When Container is Full or per Schedule E Step 4: Provide Vendor with Safety Data Sheet (SDS) D->E Ensure Compliance F Step 5: Arrange for Pickup & Document Manifest E->F Logistical Planning G Final Disposal via Vendor (Typically High-Temperature Incineration) F->G Final Step

Caption: Disposal workflow for this compound.

Regulatory and Documentation Imperatives

Compliance is a non-negotiable aspect of chemical waste management. All disposal activities must adhere to the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Furthermore, maintaining meticulous records of all hazardous waste disposal is a legal requirement and a cornerstone of a robust laboratory safety program.[13] This documentation should include the chemical name, quantity, disposal date, and copies of the waste manifest provided by the disposal vendor.[13]

References

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Operational Guide: Personal Protective Equipment (PPE) Protocol for Handling 4-chloro-3,5-dimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, risk-based guidance for the safe handling and disposal of 4-chloro-3,5-dimethylbenzonitrile. As drug development professionals, our primary mandate is safety, which enables scientific integrity. The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles. The procedures outlined are derived from the hazard profile of structurally similar benzonitrile compounds and established best practices for handling cytotoxic and irritant materials.

Hazard Assessment: A Risk-Based Approach to Safety

This compound, like other substituted benzonitriles, must be handled as a hazardous compound. Based on data from analogous structures such as 4-chlorobenzonitrile, a comprehensive hazard profile can be anticipated.[1][2][3] This assessment is the foundation of our PPE strategy; the required level of protection directly correlates with the risk of exposure for a given procedure.

Table 1: Anticipated Hazard Profile and Primary Controls

Hazard Classification Anticipated Effect Primary Engineering & PPE Control Source
Acute Toxicity, Oral (Category 4) Harmful if swallowed. Use of a chemical fume hood to prevent airborne particulate ingestion; strict prohibition of eating or drinking in the lab. [1][2]
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled. All manipulations must be performed within a certified chemical fume hood to control dust and vapors. [1][2]
Skin Irritation (Category 2) Causes skin irritation. Mandatory use of chemical-resistant nitrile gloves; wearing a fully-fastened lab coat. [1][2]
Serious Eye Irritation (Category 2) Causes serious eye irritation. Use of safety goggles or safety glasses with side shields. A face shield is required for splash-prone operations. [1][2]

| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation. | All work must be conducted in a chemical fume hood to prevent inhalation of particulates. |[1][2] |

The following decision-making workflow illustrates how the specific laboratory task dictates the necessary level of PPE.

PPE_Selection_Workflow start Initiate Task with This compound weighing Weighing Solid Compound start->weighing solution_prep Preparing or Transferring Solution start->solution_prep ppe_base Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves (Double Recommended) - Lab Coat weighing->ppe_base large_scale Large-Scale (>1g) or Splash-Prone Operation? solution_prep->large_scale large_scale->ppe_base No ppe_enhanced Enhanced PPE: - Safety Goggles & Face Shield - Double Nitrile Gloves - Chemical Resistant Apron over Lab Coat large_scale->ppe_enhanced Yes

Caption: PPE selection workflow based on the specific laboratory task.

Core PPE Requirements: Your Non-Negotiable Barrier

Every interaction with this compound, regardless of scale, necessitates a baseline of protective equipment.

  • Eye and Face Protection : At a minimum, safety glasses with side-shields conforming to EN166 or NIOSH standards are required.[1] For procedures involving liquids, such as solvent addition or transfers, upgrade to chemical splash goggles. When there is a significant risk of splashing (e.g., large volume transfers, reaction quenching), a full-face shield must be worn in addition to goggles.[4][5]

  • Hand Protection : Nitrile gloves are the standard for handling benzonitriles due to their chemical resistance and durability.[6][7][8][9] Given the compound's irritant nature and potential for dermal absorption, double-gloving is strongly recommended to protect against undetected pinholes or tears.[4][5] Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[1]

Table 2: Glove Selection and Use Guidance

Glove Material Minimum Thickness Recommended Practice Rationale
Nitrile Rubber 4 mil (0.1 mm) Double-gloving for all handling procedures. Provides a robust barrier against skin irritants and prevents exposure from a single point of failure.
Change gloves immediately if contamination is suspected. Prevents the spread of contamination and prolonged skin contact.

| | | Do not reuse disposable gloves. | Chemicals can permeate the glove material over time, even without visible damage. |

  • Body Protection : A clean, fully-fastened lab coat is mandatory to protect skin and personal clothing from incidental contact. For procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : All work involving this compound must be performed within a properly functioning and certified chemical fume hood.[5][10] The fume hood is the primary engineering control to prevent inhalation of the compound, which may cause respiratory irritation.[1][2]

Procedural Protocols: Integrating Safety into Your Workflow

3.1 Handling Solid Compound (Weighing and Transfers)

  • Preparation : Designate a specific area within the fume hood for handling the solid. Cover the work surface with plastic-backed absorbent pads.[10]

  • PPE : Don your core PPE, including double nitrile gloves, a lab coat, and safety glasses.

  • Execution : Perform all manipulations slowly and deliberately to avoid generating airborne dust. Use a spatula to carefully transfer the solid from its primary container to a tared weigh boat.

  • Cleanup : Immediately after weighing, close the primary container. Dispose of the weigh boat and any contaminated absorbent pads into a designated solid hazardous waste bag within the fume hood.[10]

3.2 Preparing and Handling Solutions

  • Preparation : Ensure all glassware is clean and dry. Conduct all work over a spill tray within the fume hood.

  • PPE : Don core PPE. If the volume is large or the procedure involves heating or pressure, upgrade to safety goggles and a face shield.

  • Execution : Slowly add solvent to the solid to avoid splashing. If using a magnetic stirrer, start the stirring slowly to prevent aerosolization. When transferring the solution, pour carefully down a glass rod to guide the liquid and minimize splashes.

  • Cleanup : All contaminated glassware must be decontaminated before being removed from the fume hood.

Decontamination and Disposal Plan

A systematic disposal plan is critical for safety and compliance. Benzonitriles are chemically related to cyanides, and decontamination procedures should reflect this relationship.

4.1 Emergency Personnel Decontamination

  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected area under a safety shower for at least 15 minutes.[4][5] Seek medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][5][11] Seek immediate medical attention.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

4.2 Equipment and Work Area Decontamination For surfaces and glassware contaminated with this compound, a two-step process performed inside the fume hood is required:

  • First, rinse or wipe all contaminated surfaces with a pH 10 buffer solution.[4][5][12]

  • Next, rinse or wipe the same surfaces with a freshly prepared 10% bleach solution, followed by a final water rinse.[4][5][12]

  • All wipes and rinsates from this process are considered hazardous waste and must be disposed of accordingly.[12]

4.3 Waste Disposal Workflow All waste generated from handling this compound is considered hazardous. Segregate waste streams as described below.

Waste_Disposal_Workflow cluster_waste Waste Generation in Fume Hood cluster_containers Waste Collection ppe Contaminated PPE (Gloves, Pads, Weigh Boats) solid_waste Labeled Solid Hazardous Waste Container (Double-bagged) ppe->solid_waste liquid Liquid Waste (Solvents, Rinsates) liquid_waste Labeled Liquid Hazardous Waste Container (Compatible Solvent Waste) liquid->liquid_waste glass Contaminated Glassware (Beakers, Flasks) decon Decontaminate Glassware (pH 10 Buffer -> 10% Bleach -> Water) glass->decon final_disposal Arrange for Pickup by Environmental Health & Safety solid_waste->final_disposal liquid_waste->final_disposal decon->liquid_waste Collect Rinsate

Caption: Waste stream management for this compound.

Step-by-Step Disposal Procedure:

  • Solid Waste : Place all contaminated solid items (gloves, absorbent pads, weigh boats) into a durable 6-mil polyethylene bag. Seal the bag, then place it inside a second bag (double-bagging).[10] Dispose of the sealed bag in the designated, labeled container for solid cyanide-containing hazardous waste.

  • Liquid Waste : Pour all contaminated liquid waste, including decontamination rinsates, into a compatible, labeled liquid hazardous waste container.[10] Do not overfill.

  • Final Disposal : All waste must be disposed of through a licensed disposal company or your institution's Environmental Health & Safety department.[1][2]

By adhering to these protocols, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.